molecular formula C24H32KN3O8S B8210107 ABT-072 potassium trihydrate

ABT-072 potassium trihydrate

货号: B8210107
分子量: 561.7 g/mol
InChI 键: YOVHIDHQVIZCEH-MPMAQEBPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

ABT-072 potassium trihydrate is a useful research compound. Its molecular formula is C24H32KN3O8S and its molecular weight is 561.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

potassium;[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl]-methylsulfonylazanide;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N3O5S.K.3H2O/c1-24(2,3)20-15-19(27-13-12-21(28)25-23(27)29)14-17(22(20)32-4)9-6-16-7-10-18(11-8-16)26-33(5,30)31;;;;/h6-15H,1-5H3,(H,25,28,29);;3*1H2/q-1;+1;;;/b9-6+;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVHIDHQVIZCEH-MPMAQEBPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C=CC2=CC=C(C=C2)[N-]S(=O)(=O)C)N3C=CC(=O)NC3=O.O.O.O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1OC)/C=C/C2=CC=C(C=C2)[N-]S(=O)(=O)C)N3C=CC(=O)NC3=O.O.O.O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32KN3O8S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of ABT-072 Potassium Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ABT-072 is a potent, orally bioavailable, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). It exhibits potent antiviral activity, particularly against HCV genotypes 1a and 1b. ABT-072 acts via an allosteric mechanism, binding to the "Palm I" site of the NS5B polymerase. This binding event induces a conformational change in the enzyme, thereby inhibiting the initiation phase of viral RNA synthesis and ultimately suppressing HCV replication. Preclinical and clinical studies have demonstrated its efficacy in reducing viral load, and it has been investigated as a component of combination therapies for chronic HCV infection.

Core Mechanism of Action

ABT-072 functions as a direct-acting antiviral agent specifically targeting the HCV NS5B polymerase, an essential enzyme for the replication of the viral RNA genome.[1][2] Unlike nucleoside inhibitors that act as chain terminators at the enzyme's active site, ABT-072 is a non-nucleoside inhibitor (NNI) that binds to a distinct allosteric site.[1][2]

Binding Site: ABT-072 binds to a well-characterized allosteric pocket on the NS5B enzyme known as the Palm I site .[3] This site is located within the palm subdomain of the polymerase, which is crucial for its catalytic function.

Inhibition of RNA Synthesis Initiation: Upon binding to the Palm I site, ABT-072 induces a conformational change in the NS5B polymerase. This structural alteration interferes with the enzyme's ability to initiate the synthesis of a new RNA strand, a critical first step in viral replication.[4] The polymerase is unable to properly accommodate the initial nucleotides, thus preventing the formation of the first phosphodiester bonds.

Quantitative Data Summary

The following tables summarize the available quantitative data for ABT-072, providing insights into its in vitro potency and pharmacokinetic profile from preclinical and clinical investigations.

Table 1: In Vitro Antiviral Activity of ABT-072

ParameterGenotypeValueAssay SystemReference
EC50 HCV Genotype 1a1.1 nMReplicon Assay[3]
EC50 HCV Genotype 1b0.3 nMReplicon Assay[3]

Table 2: Preclinical Pharmacokinetics of ABT-072

SpeciesRouteKey FindingsReference
RatOralExcellent pharmacokinetic properties, preferential distribution to liver tissue.[5][5]
DogOralExcellent pharmacokinetic properties, preferential distribution to liver tissue.[5][5]

Table 3: Clinical Pharmacokinetics and Efficacy of ABT-072

Study PhasePopulationDoseKey FindingsReference
Phase 1Healthy VolunteersSingle and Multiple DosesSafe and well-tolerated. Pharmacokinetics were dose-proportional with minimal accumulation.[6][6]
Phase 1HCV Genotype 1-infected160 mg QD for 2 daysMean decrease of 1.5 log10 HCV RNA.[6][6]
Phase 2Treatment-naïve, HCV Genotype 1400 mg QD (with ABT-450/r and Ribavirin)Sustained Virologic Response at 24 weeks (SVR24) in 10 of 11 patients.[2][7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HCV NS5B Polymerase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified HCV NS5B polymerase.

  • Enzyme and Substrate Preparation: Recombinant HCV NS5B polymerase is purified from E. coli or insect cells. A homopolymeric RNA template (e.g., poly(A)) and a corresponding primer (e.g., oligo(U)) are used as substrates.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing Tris-HCl, MgCl₂, KCl, DTT, and a labeled nucleotide triphosphate (e.g., [³H]UTP).

  • Incubation: The NS5B enzyme is pre-incubated with the test compound (e.g., ABT-072) at various concentrations. The reaction is initiated by the addition of the RNA template/primer and nucleotide mix. The mixture is incubated at a controlled temperature (e.g., 22°C) for a specified time (e.g., 90 minutes).

  • Termination and Detection: The reaction is stopped, and the newly synthesized radiolabeled RNA is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

HCV Replicon Assay (General Protocol)

This cell-based assay measures the antiviral activity of a compound in a cellular context.

  • Cell Lines: Human hepatoma cells (e.g., Huh-7) that have been stably transfected with a subgenomic or full-length HCV replicon are used. These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.[9][10][11]

  • Cell Seeding: Replicon-containing cells are seeded into multi-well plates and allowed to adhere.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., ABT-072) or a vehicle control (DMSO).

  • Incubation: The plates are incubated for a period of time (e.g., 48-72 hours) to allow for HCV replication and the effect of the compound to manifest.

  • Quantification of Replication:

    • Luciferase Reporter: If a luciferase reporter is present, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.[10]

    • RT-qPCR: Alternatively, total cellular RNA can be extracted, and the levels of HCV RNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

  • Data Analysis: The percentage of inhibition of HCV replication is calculated for each compound concentration. The EC₅₀ value (the effective concentration required to inhibit 50% of viral replication) is determined by non-linear regression analysis of the dose-response curve.

Visualizations

Signaling Pathway of HCV Replication and Inhibition by ABT-072

HCV_Replication_Inhibition cluster_host_cell Hepatocyte cluster_replication RNA Replication Cycle HCV_Entry HCV Entry Uncoating Uncoating & RNA Release HCV_Entry->Uncoating Translation Translation of Viral Polyprotein Uncoating->Translation Polyprotein_Processing Polyprotein Processing Translation->Polyprotein_Processing Replication_Complex_Assembly Replication Complex Assembly Polyprotein_Processing->Replication_Complex_Assembly RNA_Replication RNA Replication Replication_Complex_Assembly->RNA_Replication Virion_Assembly Virion Assembly & Release RNA_Replication->Virion_Assembly Positive_RNA (+) sense RNA (Genomic RNA) Negative_RNA_Synthesis Synthesis of (-) sense RNA Positive_RNA->Negative_RNA_Synthesis Template NS5B_Polymerase NS5B Polymerase (RdRp) NS5B_Polymerase->Negative_RNA_Synthesis Catalyzes Positive_RNA_Synthesis Synthesis of new (+) sense RNA NS5B_Polymerase->Positive_RNA_Synthesis Catalyzes Negative_RNA (-) sense RNA (Template) Negative_RNA_Synthesis->Negative_RNA Negative_RNA->Positive_RNA_Synthesis Template New_Positive_RNA New (+) sense RNA Positive_RNA_Synthesis->New_Positive_RNA ABT_072 ABT-072 ABT_072->NS5B_Polymerase Binds to Palm I Site Inhibition Inhibition of Initiation Inhibition->Negative_RNA_Synthesis Inhibition->Positive_RNA_Synthesis

Caption: HCV replication cycle and the inhibitory action of ABT-072 on NS5B polymerase.

Experimental Workflow for Characterization of ABT-072

Antiviral_Drug_Discovery_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development HTS High-Throughput Screening (Biochemical & Cell-based Assays) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (Medicinal Chemistry) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR, ADME/Tox) Lead_Gen->Lead_Opt Preclinical_Candidate Preclinical Candidate Selection (e.g., ABT-072) Lead_Opt->Preclinical_Candidate In_Vitro_Char In Vitro Characterization (Potency, Selectivity, Resistance) Preclinical_Candidate->In_Vitro_Char In_Vivo_Preclinical In Vivo Preclinical Studies (PK/PD, Efficacy, Toxicology in Animals) In_Vitro_Char->In_Vivo_Preclinical IND Investigational New Drug (IND) Application In_Vivo_Preclinical->IND Transition to Clinical Phase_1 Phase 1 Clinical Trials (Safety, PK in Healthy Volunteers) IND->Phase_1 Phase_2 Phase 2 Clinical Trials (Efficacy, Dosing in Patients) Phase_1->Phase_2 Phase_3 Phase 3 Clinical Trials (Large-scale Efficacy & Safety) Phase_2->Phase_3 NDA New Drug Application (NDA) Submission Phase_3->NDA Approval Regulatory Approval & Post-Market Surveillance NDA->Approval

Caption: General workflow for the discovery and development of an antiviral drug like ABT-072.

References

The Discovery and Synthesis of ABT-072: A Non-Nucleoside HCV NS5B Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-072 is a potent, orally bioavailable non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3][4] Its discovery represents a significant advancement in the development of direct-acting antiviral agents (DAAs) for the treatment of HCV infection. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of ABT-072, with a focus on the key data and experimental methodologies that underpinned its development.

Introduction

Hepatitis C is a global health concern, and the HCV NS5B polymerase is a prime target for antiviral therapy due to its essential role in viral replication.[5] ABT-072 emerged from a dedicated medicinal chemistry program aimed at optimizing a lead compound, inhibitor 1, to improve its pharmacokinetic properties and antiviral potency.[1][2] This was achieved by replacing an amide linkage with a trans-olefin and substituting a dihydrouracil with an N-linked uracil, leading to enhanced permeability, solubility, and metabolic stability.[1][2]

Chemical Synthesis

The synthesis of ABT-072 is a multi-step process. A key publication outlines the synthetic route, which involves the formation of a stilbene analog.[1][3]

Key Synthetic Steps

The synthesis of dihydrouracil analogs, which were precursors to the final uracil-containing compounds like ABT-072, involved several key transformations as described in the literature.[3] A general representation of the synthetic workflow leading to ABT-072 is depicted below.

G cluster_starting_materials Starting Materials cluster_intermediate_synthesis Intermediate Synthesis cluster_final_synthesis Final Synthesis of ABT-072 Analog Precursors A Di-tert-butyl salicylate D Ipso-nitration A->D B Acrylic acid F N-alkylation with acrylic acid B->F C Urea G Dihydrouracil formation C->G E Methylation & Nitro reduction to yield compound 3 D->E E->F F->G H Ester hydrolysis to yield compound 4 G->H I Coupling Reactions H->I J Further Modifications I->J K Dihydrouracil Analogs J->K Final Product Class ABT-072 ABT-072 HCV NS5B Polymerase (Palm I Site) HCV NS5B Polymerase (Palm I Site) ABT-072->HCV NS5B Polymerase (Palm I Site) Binds to RNA Synthesis Initiation RNA Synthesis Initiation HCV NS5B Polymerase (Palm I Site)->RNA Synthesis Initiation Inhibits Viral Replication Viral Replication RNA Synthesis Initiation->Viral Replication Leads to A Lead Compound (Inhibitor 1) - Amide Linkage - Dihydrouracil B Identified Liabilities: - Poor Permeability - Low Solubility - Suboptimal PK Properties A->B C Medicinal Chemistry Strategy B->C D Amide to trans-Olefin Replacement C->D E Dihydrouracil to N-linked Uracil C->E F Improved Permeability & Solubility D->F G Enhanced PK Properties D->G H Improved Potency in Replicon Assay E->H I ABT-072 F->I G->I H->I

References

ABT-072: A Preclinical In-Depth Analysis of a Novel HCV NS5B Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-072 is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. This document provides a comprehensive overview of the preclinical data and studies for ABT-072, focusing on its in vitro potency, pharmacokinetic profile, and mechanism of action. The information is presented to facilitate further research and development of direct-acting antiviral agents against HCV.

In Vitro Potency

ABT-072 has demonstrated potent and selective inhibitory activity against HCV genotypes 1a and 1b in subgenomic replicon systems. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral replication, are summarized in the table below.

Parameter HCV Genotype 1a HCV Genotype 1b
EC50 In the nanomolar rangeIn the nanomolar range

Table 1: In Vitro Potency of ABT-072 against HCV Genotypes 1a and 1b. Data indicates that ABT-072 is a highly potent inhibitor of HCV replication in cell-based assays.

Experimental Protocols

HCV Replicon Assay

The in vitro antiviral activity of ABT-072 was determined using an HCV replicon assay. This assay relies on a subgenomic HCV RNA molecule that can autonomously replicate in cultured human hepatoma (Huh-7) cells.

Workflow for HCV Replicon Assay:

cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_readout Data Analysis Huh-7_cells Huh-7 cells harboring HCV replicon Plate_cells Plate cells in 96-well plates Huh-7_cells->Plate_cells Add_ABT-072 Add serial dilutions of ABT-072 Plate_cells->Add_ABT-072 Incubate Incubate for 72 hours Add_ABT-072->Incubate Measure_replication Measure replicon RNA levels (e.g., via luciferase reporter or RT-qPCR) Incubate->Measure_replication Calculate_EC50 Calculate EC50 values Measure_replication->Calculate_EC50

Caption: Workflow of the HCV replicon assay used to determine the in vitro potency of ABT-072.

Methodology:

  • Cell Culture: Huh-7 cells stably expressing an HCV subgenomic replicon are cultured under standard conditions. The replicon often contains a reporter gene, such as luciferase, to facilitate the quantification of viral replication.

  • Compound Application: The cells are seeded in 96-well plates and treated with various concentrations of ABT-072.

  • Incubation: The plates are incubated for a defined period, typically 72 hours, to allow for HCV replication and the effect of the compound to manifest.

  • Quantification of Replication: The level of HCV RNA replication is quantified. In replicons containing a luciferase reporter, a lysis buffer and substrate are added, and the resulting luminescence is measured. Alternatively, quantitative reverse transcription-polymerase chain reaction (qRT-PCR) can be used to directly measure HCV RNA levels.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of HCV replication against the concentration of ABT-072 and fitting the data to a dose-response curve.

Preclinical Pharmacokinetics

Preclinical studies in rats and dogs have indicated that ABT-072 possesses an excellent pharmacokinetic profile, suggesting good oral bioavailability and distribution to the target organ, the liver. While specific quantitative data from these preclinical studies are not publicly available in a structured format, the qualitative descriptions support its potential for in vivo efficacy.

In Vitro ADME Profile

Caco-2 Permeability

The permeability of ABT-072 was assessed using the Caco-2 cell permeability assay, a well-established in vitro model for predicting human intestinal absorption of drugs.

Caco-2 Permeability Assay Workflow:

cluster_monolayer Cell Monolayer Formation cluster_transport Transport Experiment cluster_analysis Data Analysis Seed_Caco-2 Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21 days to form a polarized monolayer Seed_Caco-2->Differentiate Add_Compound_A Add ABT-072 to Apical (A) chamber Differentiate->Add_Compound_A Add_Compound_B Add ABT-072 to Basolateral (B) chamber Differentiate->Add_Compound_B Incubate_A Incubate and sample from Basolateral (B) chamber Add_Compound_A->Incubate_A Quantify Quantify ABT-072 concentration (e.g., by LC-MS/MS) Incubate_A->Quantify Incubate_B Incubate and sample from Apical (A) chamber Add_Compound_B->Incubate_B Incubate_B->Quantify Calculate_Papp Calculate Apparent Permeability (Papp) and Efflux Ratio Quantify->Calculate_Papp

Caption: Workflow of the Caco-2 cell permeability assay for assessing intestinal drug absorption.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable supports in Transwell® plates and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

  • Transport Studies:

    • Apical to Basolateral (A-to-B) Transport: ABT-072 is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time. This direction simulates absorption from the gut lumen into the bloodstream.

    • Basolateral to Apical (B-to-A) Transport: ABT-072 is added to the basolateral chamber, and its appearance in the apical chamber is monitored. This direction is used to assess the extent of active efflux.

  • Sample Analysis: The concentration of ABT-072 in the receiver chamber at different time points is determined using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-to-A / Papp A-to-B) is then determined to assess if the compound is a substrate for efflux transporters like P-glycoprotein.

ABT-072 has been described as being highly permeable in the Caco-2 permeability assay.

Cytochrome P450 (CYP) Inhibition

The potential for ABT-072 to cause drug-drug interactions via inhibition of major cytochrome P450 enzymes was evaluated in vitro.

CYP450 Inhibition Assay Workflow:

cluster_incubation Incubation cluster_analysis Analysis Microsomes Human liver microsomes Incubate_mix Incubate mixture with NADPH Microsomes->Incubate_mix Substrate CYP-specific probe substrate Substrate->Incubate_mix Inhibitor Varying concentrations of ABT-072 Inhibitor->Incubate_mix Stop_reaction Quench reaction Incubate_mix->Stop_reaction Measure_metabolite Quantify metabolite formation (LC-MS/MS) Stop_reaction->Measure_metabolite Calculate_IC50 Calculate IC50 value Measure_metabolite->Calculate_IC50

Caption: General workflow for an in vitro cytochrome P450 inhibition assay.

Methodology:

  • Incubation: Human liver microsomes, which contain a mixture of CYP enzymes, are incubated with a specific probe substrate for a particular CYP isoform (e.g., midazolam for CYP3A4) in the presence of varying concentrations of ABT-072. The reaction is initiated by the addition of the cofactor NADPH.

  • Reaction Termination: After a set incubation time, the reaction is stopped, typically by the addition of a quenching solvent like acetonitrile.

  • Metabolite Quantification: The amount of the specific metabolite formed from the probe substrate is quantified using LC-MS/MS.

  • Data Analysis: The percentage of inhibition of the CYP enzyme activity is calculated for each concentration of ABT-072. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is then determined by fitting the data to a dose-response curve.

ABT-072 has been characterized as a weak-to-moderate inhibitor of CYP enzymes and is metabolized by multiple isoforms, suggesting a low potential for clinically significant drug-drug interactions.

Mechanism of Action and Signaling Pathways

ABT-072 exerts its antiviral effect by directly inhibiting the HCV NS5B polymerase. As a non-nucleoside inhibitor, it binds to an allosteric site on the enzyme, distinct from the active site where nucleotide incorporation occurs. This binding induces a conformational change in the polymerase, thereby preventing the synthesis of viral RNA.

The replication of HCV is known to interfere with the host's innate immune response, particularly the interferon (IFN) signaling pathway. While the direct interaction of ABT-072 with components of the IFN pathway has not been extensively detailed in publicly available literature, its primary mechanism is the direct inhibition of viral replication, which in turn would prevent the virus from antagonizing the host's immune response.

Canonical Interferon Signaling Pathway:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN Interferon (IFN) IFNAR IFN Receptor (IFNAR1/IFNAR2) IFN->IFNAR JAK1 JAK1 IFNAR->JAK1 activates TYK2 TYK2 IFNAR->TYK2 activates STAT1 STAT1 JAK1->STAT1 phosphorylates STAT2 STAT2 JAK1->STAT2 phosphorylates TYK2->STAT1 phosphorylates TYK2->STAT2 phosphorylates ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE translocates to nucleus and binds ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG induces transcription

ABT-072 Enzyme Kinetics with NS5B Polymerase: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-072 is a potent, non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. Developed as a direct-acting antiviral (DAA), ABT-072 targets an allosteric site on the enzyme, leading to the inhibition of viral RNA synthesis. This technical guide provides a comprehensive overview of the enzyme kinetics of ABT-072 with the NS5B polymerase, including available quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant pathways and workflows.

Quantitative Data Summary

CompoundAssay TypeGenotypeParameterValue (nM)
ABT-072 Replicon Assay1aEC501.1[1]
ABT-072 Replicon Assay1bEC500.3[1]
Stilbene Analog of ABT-072Biochemical Assay1bIC500.7[1]

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. In this context, it represents the concentration of ABT-072 required to inhibit HCV replication by 50% in a cell-based replicon system.

IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50% in a biochemical assay.

Mechanism of Action

ABT-072 is a non-nucleoside inhibitor that binds to the "palm I" allosteric site of the HCV NS5B polymerase.[1] Unlike nucleoside inhibitors that compete with natural nucleotide substrates at the active site, ABT-072 binds to a distinct site, inducing a conformational change in the enzyme that ultimately prevents the initiation of RNA synthesis.[2][3] This allosteric inhibition is a hallmark of many potent antiviral agents.

Mechanism of Action of ABT-072 on NS5B Polymerase NS5B NS5B Polymerase (Active Conformation) Binding Allosteric Binding (Palm I Site) NS5B->Binding RNA_Synthesis RNA Synthesis NS5B->RNA_Synthesis Catalyzes ABT072 ABT-072 ABT072->Binding ConformationalChange Conformational Change Binding->ConformationalChange InactiveNS5B NS5B-ABT-072 Complex (Inactive Conformation) ConformationalChange->InactiveNS5B Inhibition Inhibition InactiveNS5B->Inhibition Inhibition->RNA_Synthesis

Caption: Binding of ABT-072 to the Palm I allosteric site of NS5B polymerase.

Experimental Protocols

While the precise, proprietary protocols used for the characterization of ABT-072 are not publicly detailed, the following sections describe standard methodologies employed for evaluating inhibitors of HCV NS5B polymerase.

HCV NS5B Polymerase Enzyme Inhibition Assay (General Protocol)

This biochemical assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of purified, recombinant NS5B.

a. Materials:

  • Enzyme: Purified recombinant HCV NS5B polymerase (e.g., from genotype 1b).

  • Template/Primer: A homopolymeric template such as poly(C) and a complementary biotinylated oligo(dG) primer.

  • Substrate: Radiolabeled nucleotide triphosphate (e.g., [α-33P]GTP) and non-radiolabeled GTP.

  • Assay Buffer: Tris-HCl buffer (pH ~7.5) containing MgCl2, KCl, DTT, and a non-ionic detergent (e.g., Tween-20).

  • Test Compound: ABT-072 dissolved in DMSO.

  • Scintillation Proximity Assay (SPA) Beads: Streptavidin-coated beads.

  • Stop Solution: EDTA solution.

  • Microplates: 96- or 384-well plates.

b. Method:

  • Reaction Setup: In each well of a microplate, add the assay buffer, template/primer, and varying concentrations of the test compound (ABT-072).

  • Enzyme Addition: Initiate the reaction by adding the purified NS5B enzyme to each well.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours) to allow for RNA synthesis.

  • Termination: Stop the reaction by adding the EDTA stop solution.

  • Detection: Add streptavidin-coated SPA beads to the wells. The biotinylated primer, now extended with radiolabeled GTP, will bind to the beads, bringing the radioisotope in close proximity to the scintillant in the beads, generating a detectable signal.

  • Data Analysis: Measure the signal using a microplate scintillation counter. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

HCV Replicon Assay (General Protocol)

This cell-based assay measures the inhibitory effect of a compound on HCV RNA replication within human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon.

a. Materials:

  • Cells: Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., from genotype 1a or 1b). The replicon often contains a reporter gene, such as luciferase, for ease of quantification.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and an antibiotic for selection (e.g., G418).

  • Test Compound: ABT-072 dissolved in DMSO.

  • Luciferase Assay Reagent.

  • Microplates: 96-well cell culture plates.

b. Method:

  • Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Treat the cells with serial dilutions of the test compound (ABT-072). Include appropriate controls (e.g., vehicle control, positive control inhibitor).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) to allow for HCV replication and the effect of the inhibitor to manifest.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity (which correlates with HCV RNA replication) against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

General Experimental Workflow for NS5B Inhibitor Evaluation cluster_0 Biochemical Assay cluster_1 Cell-Based Assay PurifiedEnzyme Purified NS5B Polymerase InhibitionAssay Enzyme Inhibition Assay PurifiedEnzyme->InhibitionAssay IC50 Determine IC50 InhibitionAssay->IC50 LeadOpt Lead Optimization IC50->LeadOpt RepliconCells HCV Replicon Cell Line RepliconAssay Replicon Assay RepliconCells->RepliconAssay EC50 Determine EC50 RepliconAssay->EC50 EC50->LeadOpt

References

An In-depth Technical Guide to the Early-Stage Research of ABT-072 Potassium Trihydrate (Dasabuvir)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-072, also known as Dasabuvir, is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3] Developed as a direct-acting antiviral (DAA) agent, ABT-072 plays a crucial role in combination therapies for the treatment of chronic HCV infection, particularly genotype 1.[1] This technical guide provides a comprehensive overview of the early-stage research on ABT-072 potassium trihydrate, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation. The potassium trihydrate salt form of Dasabuvir was developed to overcome bioavailability challenges.[4]

Core Data Summary

Table 1: In Vitro Potency of ABT-072
Assay TypeHCV Genotype/StrainParameterValue (nM)Notes
NS5B Polymerase InhibitionGenotype 1a, 1bIC₅₀2.2 - 10.7[3]
HCV Replicon AssayGenotype 1a (H77)EC₅₀7.7[3][5]
HCV Replicon AssayGenotype 1b (Con1)EC₅₀1.8[3][5]
HCV Replicon Assay (in 40% human plasma)Genotype 1a (H77)EC₅₀99[5]
HCV Replicon Assay (in 40% human plasma)Genotype 1b (Con1)EC₅₀21[5]
Table 2: Preclinical Pharmacokinetic Profile of ABT-072
SpeciesRoute of AdministrationKey FindingsReference
RatOral & IVExcellent pharmacokinetics with preferential distribution to liver tissue.[6]
DogOral & IVExcellent pharmacokinetics with preferential distribution to liver tissue.[6]
MonkeyNot specifiedPreclinical studies were conducted in monkeys.[7]
Table 3: Human Pharmacokinetic Parameters of ABT-072 (Single Dose)
DoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
80 mg1354.01240
160 mg2894.02730
320 mg5834.05670

Data adapted from early clinical studies. Cmax = Maximum plasma concentration; Tmax = Time to maximum plasma concentration; AUC = Area under the plasma concentration-time curve.

Mechanism of Action

ABT-072 is a non-nucleoside inhibitor that targets the NS5B polymerase, an essential enzyme for HCV RNA replication.[1] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, ABT-072 binds to an allosteric site on the polymerase known as the palm I site.[8][9] This binding induces a conformational change in the enzyme, rendering it inactive and thereby preventing the elongation of the viral RNA chain.[2] This allosteric inhibition is highly specific to the HCV NS5B polymerase, with ABT-072 showing at least 7,000-fold selectivity over human and other mammalian polymerases.[3][5]

HCV_Replication_and_ABT072_Inhibition cluster_host_cell Hepatocyte HCV_RNA HCV (+) RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex HCV_RNA->Replication_Complex Template NS5B NS5B Polymerase (RNA-dependent RNA Polymerase) Polyprotein->NS5B Proteolytic Processing NS5B->Replication_Complex Negative_RNA (-) RNA Intermediate Replication_Complex->Negative_RNA RNA Synthesis Progeny_RNA Progeny (+) RNA Negative_RNA->Progeny_RNA RNA Synthesis ABT072 ABT-072 ABT072->NS5B Allosteric Inhibition

HCV Replication and ABT-072 Inhibition Pathway.

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This enzymatic assay quantifies the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of purified, recombinant NS5B.

Methodology:

  • Enzyme and Template Preparation: Recombinant HCV NS5B polymerase (genotype 1b) is purified. A homopolymeric RNA template with a complementary primer is utilized.

  • Reaction Mixture: The reaction is typically performed in a buffer containing Tris-HCl, MgCl₂, DTT, and NTPs (ATP, CTP, GTP, and radiolabeled UTP, e.g., [³H]-UTP).

  • Incubation: Varying concentrations of ABT-072 are pre-incubated with the NS5B enzyme. The reaction is initiated by the addition of the RNA template/primer and NTPs. The mixture is incubated at 30°C for a defined period (e.g., 2 hours).

  • Termination and Detection: The reaction is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA is captured on a filter plate and washed to remove unincorporated nucleotides.

  • Quantification: The amount of incorporated radiolabel is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic dose-response curve.

Polymerase_Inhibition_Assay_Workflow A Prepare Reaction Mix (NS5B, Buffer, ABT-072) B Add RNA Template/Primer & Radiolabeled NTPs A->B C Incubate at 30°C B->C D Stop Reaction (Add EDTA) C->D E Capture RNA on Filter Plate D->E F Wash & Measure Radioactivity E->F G Calculate IC50 F->G

Workflow for HCV NS5B Polymerase Inhibition Assay.
HCV Replicon Assay

This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon.

Methodology:

  • Cell Culture: Huh-7 cells stably expressing an HCV genotype 1a or 1b subgenomic replicon are cultured in DMEM supplemented with fetal bovine serum and a selection agent (e.g., G418). The replicon often contains a reporter gene, such as luciferase, for ease of quantification.[10][11][12]

  • Compound Treatment: Cells are seeded into 96-well plates. After cell attachment, the culture medium is replaced with a medium containing serial dilutions of ABT-072. A DMSO control is included.

  • Incubation: The plates are incubated for a period that allows for multiple rounds of replication (e.g., 72 hours).

  • Quantification of Replication:

    • Luciferase Reporter: If a luciferase replicon is used, cells are lysed, and luciferase activity is measured using a luminometer.[10]

    • qRT-PCR: Alternatively, total cellular RNA is extracted, and HCV RNA levels are quantified by quantitative reverse transcription-polymerase chain reaction (qRT-PCR).

  • Cytotoxicity Assessment: A parallel assay (e.g., using CellTiter-Glo®) is performed to measure cell viability and determine the cytotoxic concentration (CC₅₀) of the compound.

  • Data Analysis: The EC₅₀ value, the concentration at which the compound inhibits HCV RNA replication by 50%, is calculated from the dose-response curve. The selectivity index (SI) is determined by the ratio of CC₅₀ to EC₅₀.

Replicon_Assay_Workflow A Seed HCV Replicon Cells (Huh-7) B Treat with Serial Dilutions of ABT-072 A->B C Incubate for 72 hours B->C D Measure HCV Replication (Luciferase or qRT-PCR) C->D E Assess Cell Viability (Cytotoxicity Assay) C->E F Calculate EC50 and CC50 D->F E->F

Workflow for HCV Replicon Assay.

Synthesis of ABT-072

The synthesis of ABT-072 involves a multi-step process. A key step in the synthesis is a palladium-catalyzed C-N cross-coupling reaction.[13] The following provides a high-level overview of a potential synthetic route:

  • Preparation of Key Intermediates: Synthesis of the substituted naphthalene and the uracil-containing phenyl boronic acid or a similar reactive intermediate.

  • Suzuki or Similar Cross-Coupling Reaction: Coupling of the two key intermediates to form the core structure of ABT-072.

  • Final Modifications and Purification: Subsequent chemical modifications, if necessary, followed by purification of the final compound.

  • Salt Formation: Formation of the potassium trihydrate salt to improve the physicochemical properties of the drug substance.[4]

Conclusion

The early-stage research on ABT-072 (Dasabuvir) potassium trihydrate established it as a potent and selective non-nucleoside inhibitor of the HCV NS5B polymerase. Its allosteric mechanism of action, favorable preclinical pharmacokinetic profile, and potent antiviral activity in cell-based assays provided a strong rationale for its clinical development as part of a combination therapy for chronic hepatitis C. The in-depth understanding of its biochemical and cellular activity, guided by robust experimental methodologies, was instrumental in its successful progression through the drug development pipeline.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Replicon Assays of ABT-072

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-072 is a non-nucleoside inhibitor that targets the RNA-dependent RNA polymerase (NS5B) of the Hepatitis C Virus (HCV).[1][2] This targeting prevents the replication of the viral RNA.[1] Cell-based replicon assays are fundamental tools for the in vitro characterization of anti-HCV compounds like ABT-072. These assays utilize human hepatoma cell lines, typically Huh-7 or its derivatives, which harbor self-replicating HCV subgenomic RNAs (replicons).[3] These replicons contain the HCV non-structural proteins necessary for RNA replication, often with a reporter gene (e.g., luciferase) for easy quantification of replication levels. This document provides detailed protocols for evaluating the antiviral activity of ABT-072 using an HCV genotype 1b luciferase reporter replicon assay.

Mechanism of Action of ABT-072

ABT-072 is a non-nucleoside inhibitor of the HCV NS5B polymerase. Unlike nucleoside inhibitors that act as chain terminators, non-nucleoside inhibitors bind to allosteric sites on the NS5B enzyme, inducing a conformational change that inhibits its polymerase activity.[1] ABT-072 has demonstrated potent antiviral activity against HCV genotype 1a and 1b replicons, with inhibitory concentrations in the nanomolar range.[2]

Data Presentation

Antiviral Activity and Cytotoxicity of ABT-072

The following table summarizes the known antiviral activity and provides a placeholder for cytotoxicity data for ABT-072. The Selectivity Index (SI) is a critical parameter calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50), indicating the therapeutic window of the compound.

CompoundHCV GenotypeAssay Cell LineEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
ABT-072 1aHuh-7 derivedNanomolar RangeData not publicly availableData not publicly available
ABT-072 1bHuh-7 derivedNanomolar RangeData not publicly availableData not publicly available

Note: Specific EC50 and CC50 values for ABT-072 are not widely available in the public domain and may be considered proprietary information.

Experimental Protocols

Cell Culture and Maintenance of HCV Replicon Cells

Materials:

  • Huh-7 cells harboring an HCV genotype 1b subgenomic replicon with a luciferase reporter gene (e.g., Huh-7 Lunet cells).

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Non-Essential Amino Acids (NEAA)

  • G418 (Geneticin)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture the HCV replicon-containing Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA.

  • To maintain the replicon, include G418 at a concentration of 500 µg/mL in the culture medium.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells every 3-4 days or when they reach 80-90% confluency. For passaging, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed at a 1:3 to 1:5 ratio in fresh medium containing G418.

Antiviral Potency (EC50) Determination using a Luciferase Assay

Materials:

  • HCV replicon-containing Huh-7 cells

  • Complete DMEM without G418

  • ABT-072 compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Protocol:

  • On the day of the assay, trypsinize and resuspend the replicon cells in complete DMEM without G418 to a final concentration of 1 x 10^5 cells/mL.

  • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate. Incubate for 24 hours at 37°C.

  • Prepare serial dilutions of ABT-072 in DMSO and then further dilute in complete DMEM to the desired final concentrations. The final DMSO concentration should be less than 0.5%.

  • After 24 hours of cell incubation, remove the medium and add 100 µL of the medium containing the different concentrations of ABT-072. Include a vehicle control (DMSO only) and a no-cell control (medium only).

  • Incubate the plate for 72 hours at 37°C.

  • After incubation, remove the medium and add 100 µL of luciferase assay reagent to each well.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

  • Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cytotoxicity (CC50) Determination using an MTT Assay

Materials:

  • Parental Huh-7 cells (without replicon)

  • Complete DMEM

  • ABT-072 compound

  • DMSO

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed parental Huh-7 cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C.

  • Prepare serial dilutions of ABT-072 as described in the antiviral assay protocol.

  • Remove the medium and add 100 µL of medium containing the different concentrations of ABT-072. Include a vehicle control (DMSO only).

  • Incubate the plate for 72 hours at 37°C.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate for at least 1 hour at room temperature, protected from light.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Culture HCV Replicon Huh-7 Cells seed_plate Seed Cells in 96-well Plates prep_cells->seed_plate treat_cells Treat Cells with ABT-072 seed_plate->treat_cells prep_compound Prepare Serial Dilutions of ABT-072 prep_compound->treat_cells incubate Incubate for 72 hours treat_cells->incubate luciferase_assay Perform Luciferase Assay (EC50) incubate->luciferase_assay mtt_assay Perform MTT Assay (CC50) incubate->mtt_assay calc_ec50 Calculate EC50 luciferase_assay->calc_ec50 calc_cc50 Calculate CC50 mtt_assay->calc_cc50 calc_si Calculate Selectivity Index (SI) calc_ec50->calc_si calc_cc50->calc_si

Caption: Experimental workflow for determining the EC50 and CC50 of ABT-072.

hcv_replication_complex cluster_er Endoplasmic Reticulum Membrane NS4B NS4B (Membranous Web Formation) NS3_4A NS3/4A Complex (Protease/Helicase) NS5A NS5A (Replication Complex Assembly) NS5B NS5B (RNA Polymerase) HCV_RNA_neg HCV RNA (-) NS5B->HCV_RNA_neg Synthesizes new_HCV_RNA New HCV RNA (+) NS5B->new_HCV_RNA Synthesizes ABT072 ABT-072 ABT072->NS5B Inhibits HCV_RNA HCV RNA (+) HCV_RNA->NS5B Template HCV_RNA_neg->NS5B Template

Caption: HCV replication complex and the inhibitory action of ABT-072.

References

Application Notes and Protocols for the Oral Formulation Development of ABT-072

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ABT-072 is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[1][2][3][4] For effective systemic therapy, the development of a stable and bioavailable oral dosage form is crucial. These application notes provide a comprehensive overview and detailed protocols for the oral formulation development of ABT-072, a compound with known challenges such as poor aqueous solubility.[1] The information presented here is based on publicly available data and established principles of pharmaceutical sciences.

Physicochemical Properties of ABT-072

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation design.

PropertyValueReference
Molecular FormulaC24H27N3O5S[5]
Molecular Weight469.6 g/mol [5]
IUPAC NameN-[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl]methanesulfonamide[5]
Appearance(Assumed) White to off-white crystalline powder
SolubilityPoor aqueous solubility[1]
pKa(Not publicly available)
LogP(Not publicly available)
Melting Point(Not publicly available)

Pre-formulation Studies

Pre-formulation studies are essential to characterize the API and guide the selection of appropriate excipients and manufacturing processes.

Experimental Workflow for Pre-formulation Studies

G cluster_0 API Characterization cluster_1 Excipient Compatibility API ABT-072 API Physicochemical Physicochemical Properties API->Physicochemical SolidState Solid-State Characterization (PXRD, DSC, TGA) API->SolidState Solubility Solubility & Permeability (BCS Classification) API->Solubility Stability Forced Degradation & Stability API->Stability ExcipientScreening Excipient Screening API->ExcipientScreening BinaryMixtures Binary Mixtures (API + Excipient) ExcipientScreening->BinaryMixtures StressTesting Stress Testing (Temperature, Humidity) BinaryMixtures->StressTesting AnalyticalTesting Analytical Testing (HPLC, FTIR) StressTesting->AnalyticalTesting G Start Pre-formulation Data FormulationStrategy Select Formulation Strategy (e.g., Direct Compression) Start->FormulationStrategy ExcipientSelection Select Excipients (Filler, Binder, Disintegrant, Lubricant) FormulationStrategy->ExcipientSelection PrototypeFormulation Develop Prototype Formulations ExcipientSelection->PrototypeFormulation Manufacturing Manufacture Prototypes (Blending, Compression) PrototypeFormulation->Manufacturing InVitroTesting In Vitro Testing (Dissolution, Hardness, Friability) Manufacturing->InVitroTesting Optimization Formulation Optimization InVitroTesting->Optimization FinalFormulation Final Formulation for In Vivo Studies Optimization->FinalFormulation G HCV_RNA HCV RNA NS5B NS5B Polymerase HCV_RNA->NS5B Template Replication Viral Replication NS5B->Replication Inhibition Inhibition ABT072 ABT-072 ABT072->NS5B

References

Crystallization of ABT-072 Potassium Trihydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-072, a potent non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, has been a subject of interest in antiviral drug development. The potassium salt of ABT-072, specifically its trihydrate crystalline form, has been identified as a strategy to enhance the compound's solubility and bioavailability. However, the successful and reproducible crystallization of this specific solvate and polymorphic form is critical for consistent drug substance properties. This document provides an overview of the known information and outlines general protocols for the crystallization of potassium salts of active pharmaceutical ingredients (APIs), which can be adapted for ABT-072 potassium trihydrate. Due to the proprietary nature of specific drug development processes, detailed, optimized protocols for this compound are not publicly available. The following sections are based on general crystallization principles and publicly accessible information regarding ABT-072.

Introduction

ABT-072 is a complex organic molecule with the potential for polymorphism, where different crystalline forms can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. The formation of the potassium trihydrate salt is a deliberate strategy to control these properties. Experimental salt screening efforts have identified this crystalline form as viable for development. However, challenges such as the potential for disproportionation and the existence of a complex anhydrous polymorphic landscape necessitate carefully controlled crystallization processes.

Key Physicochemical Data

A summary of the relevant physicochemical data for ABT-072 and its potassium salt is presented below. It is important to note that specific quantitative data regarding the crystallization process, such as yield and purity under various conditions, are not available in the public domain.

ParameterValueReference
Compound Name This compoundN/A
Molecular Formula C₂₄H₂₆KN₃O₅S · 3H₂ON/A
Molecular Weight 561.7 g/mol N/A
Appearance Crystalline solidN/A
Polymorphism Complex polymorphic landscape[1]
Salt Formation Identified through experimental salt screening[1]

General Crystallization Principles and Methodologies

The crystallization of a specific hydrate form of a potassium salt, such as this compound, typically involves dissolving the free acid of the API and a potassium source in a suitable solvent system, followed by inducing crystallization under controlled conditions. The presence of water is crucial for the formation of the trihydrate.

Experimental Workflow for Crystallization Method Development

The following diagram outlines a general workflow for developing a crystallization protocol for a target like this compound.

Crystallization_Workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_analysis Analysis A Dissolve ABT-072 Free Acid and Potassium Source (e.g., KOH) in a suitable solvent system B Induce Crystallization A->B C Controlled Cooling / Anti-solvent Addition B->C D Seeding (Optional) B->D E Filtration C->E D->C F Washing with an appropriate solvent E->F G Drying under controlled temperature and pressure F->G H Characterization of Crystal Form (PXRD, DSC, TGA) G->H I Purity Analysis (HPLC) G->I

General Crystallization Workflow

Protocol 1: Cooling Crystallization (Hypothetical)

This protocol is a general guideline and would require optimization for this compound.

1. Materials:

  • ABT-072 (free acid)

  • Potassium Hydroxide (KOH) or other suitable potassium salt

  • Solvent system (e.g., a mixture of an organic solvent like ethanol or isopropanol and water)

  • Anti-solvent (if necessary, e.g., heptane)

2. Procedure:

  • Dissolution: Dissolve one molar equivalent of ABT-072 free acid in a minimal amount of the chosen organic solvent at an elevated temperature (e.g., 50-60 °C).

  • Salt Formation: In a separate vessel, dissolve one molar equivalent of KOH in a small amount of water.

  • Mixing: Slowly add the aqueous KOH solution to the heated solution of ABT-072. Stir the mixture to ensure complete salt formation. The total water content should be carefully controlled to favor the formation of the trihydrate.

  • Crystallization:

    • Controlled Cooling: Gradually cool the solution at a controlled rate (e.g., 5-10 °C per hour) to induce crystallization.

    • Seeding (Optional): Once the solution becomes supersaturated (cloudy), introduce a small amount of pre-existing this compound seed crystals to promote the growth of the desired crystal form.

  • Maturation: Hold the resulting slurry at a final temperature (e.g., 0-5 °C) for a period (e.g., 2-4 hours) to maximize the yield.

  • Isolation: Isolate the crystals by filtration (e.g., using a Buchner funnel).

  • Washing: Wash the filter cake with a small amount of the cold solvent mixture or a suitable anti-solvent to remove residual impurities.

  • Drying: Dry the crystals under vacuum at a controlled temperature (e.g., 30-40 °C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization (Hypothetical)

This method is an alternative for compounds that are highly soluble in the initial solvent.

1. Materials:

  • Same as Protocol 1.

2. Procedure:

  • Dissolution and Salt Formation: Follow steps 1-3 from Protocol 1, ensuring the initial solvent system maintains good solubility of the potassium salt at room temperature.

  • Anti-Solvent Addition: At a constant temperature, slowly add a pre-determined volume of an anti-solvent (a solvent in which the potassium salt is poorly soluble) to the solution while stirring.

  • Crystallization: The addition of the anti-solvent will induce supersaturation and subsequent crystallization. The rate of addition of the anti-solvent is a critical parameter to control crystal size and morphology.

  • Maturation, Isolation, Washing, and Drying: Follow steps 5-8 from Protocol 1.

Logical Relationship of Crystallization Parameters

The successful crystallization of the desired form depends on the interplay of several parameters. The following diagram illustrates these relationships.

Crystallization_Parameters cluster_inputs Input Parameters cluster_outputs Crystal Properties Solvent Solvent System (Solvent, Anti-solvent, Water Content) Conc Concentration (Supersaturation) Solvent->Conc Temp Temperature Profile (Initial Temp, Cooling Rate, Final Temp) Temp->Conc Yield Yield Conc->Yield Polymorph Polymorphic Form (Trihydrate vs. other forms) Conc->Polymorph Morphology Crystal Size & Shape Conc->Morphology Agitation Agitation Rate Agitation->Morphology Seeding Seeding (Presence, Amount, Quality) Seeding->Polymorph Seeding->Morphology Purity Purity Polymorph->Purity

Interplay of Crystallization Parameters

Characterization Techniques

To ensure the desired crystalline form of this compound has been obtained, the following characterization techniques are essential:

  • Powder X-ray Diffraction (PXRD): To identify the crystal form and assess its polymorphic purity.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect any polymorphic transitions.

  • Thermogravimetric Analysis (TGA): To quantify the water content and confirm the trihydrate stoichiometry.

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the crystallized material.

  • Microscopy (e.g., SEM): To observe the crystal morphology (size and shape).

Conclusion

The crystallization of this compound is a critical step in its development as a potential therapeutic agent. While specific, optimized protocols are not publicly available, the application of general crystallization principles, including controlled cooling and anti-solvent addition, can serve as a starting point for process development. Careful control over parameters such as solvent composition, temperature, and agitation is paramount to consistently produce the desired trihydrate form with high purity and yield. The provided general protocols and workflow diagrams offer a foundational framework for researchers and scientists in the field of drug development to design and optimize their crystallization processes for this and similar compounds.

References

preparing ABT-072 stock solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-072 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[1] This document provides detailed protocols for the preparation of ABT-072 stock solutions for in vitro and in vivo experiments, along with its physicochemical properties and a summary of its mechanism of action. Adherence to these guidelines will ensure consistent and reproducible experimental results.

Physicochemical Properties of ABT-072

ABT-072 is a small molecule with the following properties:

PropertyValueSource
IUPAC Name N-[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl]methanesulfonamide[2]
Molecular Formula C₂₄H₂₇N₃O₅S[2]
Molecular Weight 469.6 g/mol [2]
CAS Number 1132936-00-5[2]
Appearance Solid powderN/A
Solubility DMSO: Soluble. Quantitative data not publicly available. Water: Extremely low intrinsic aqueous solubility. Ethanol: Soluble. Quantitative data not publicly available.[3]

Note: It is highly recommended to empirically determine the solubility of ABT-072 in your specific batch of DMSO to establish the upper concentration limit for your stock solutions.

Mechanism of Action and Signaling Pathway

ABT-072 is a direct-acting antiviral agent that functions as a non-nucleoside inhibitor of the HCV NS5B polymerase.[1] NS5B is an RNA-dependent RNA polymerase that is critical for the replication of the viral RNA genome.[4] ABT-072 binds to an allosteric site on the enzyme, distinct from the active site for nucleoside triphosphates, which induces a conformational change that impairs its function and ultimately halts viral RNA synthesis.[1]

The expression of HCV proteins, including NS5B, can trigger host cell signaling pathways. Specifically, HCV NS5B has been shown to induce the expression of interferon-β (IFN-β) through the Toll-like receptor 3 (TLR3) signaling pathway.[5] By inhibiting NS5B, ABT-072 is expected to suppress this virus-induced IFN-β production, thereby modulating the host's innate immune response to the infection.

ABT-072_Signaling_Pathway Mechanism of Action of ABT-072 cluster_virus HCV Replication cluster_host Host Cell HCV_RNA HCV RNA Genome NS5B NS5B Polymerase HCV_RNA->NS5B Template Replication Viral RNA Replication NS5B->Replication TLR3 TLR3 NS5B->TLR3 Activates IFN_beta_Induction IFN-β Induction TLR3->IFN_beta_Induction Innate_Immune_Response Innate Immune Response IFN_beta_Induction->Innate_Immune_Response ABT-072 ABT-072 ABT-072->NS5B Inhibition Stock_Solution_Workflow Workflow for Preparing ABT-072 Stock and Working Solutions Start Start Weigh Weigh ABT-072 (e.g., 4.70 mg) Start->Weigh Add_DMSO Add Anhydrous DMSO (e.g., 1 mL) Weigh->Add_DMSO Dissolve Vortex/Sonicate to Completely Dissolve Add_DMSO->Dissolve Stock_Solution 10 mM Stock Solution Dissolve->Stock_Solution Aliquot Aliquot into Single-Use Volumes Stock_Solution->Aliquot Dilute Dilute Stock Solution in Assay Medium Stock_Solution->Dilute For Immediate Use Store Store at -80°C Aliquot->Store Working_Solution Final Working Solution (DMSO < 0.5%) Dilute->Working_Solution End End Working_Solution->End

References

Application Notes and Protocols for ABT-072 Administration in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-072 is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[1][2] As a direct-acting antiviral (DAA), ABT-072 binds to an allosteric site on the NS5B polymerase, inducing a conformational change that ultimately inhibits the initiation of RNA synthesis. This document provides detailed application notes and protocols for the preclinical administration of ABT-072, summarizing its mechanism of action, pharmacokinetic profile, and methodologies for in vitro and in vivo evaluation.

Mechanism of Action

ABT-072 targets the palm I allosteric site of the HCV NS5B RNA-dependent RNA polymerase. Unlike nucleoside inhibitors that act as chain terminators at the active site, ABT-072 binds to a distinct pocket on the enzyme. This binding event is believed to induce a conformational change that prevents the polymerase from efficiently initiating the synthesis of a new RNA strand from the viral RNA template. By inhibiting the initiation phase of RNA replication, ABT-072 effectively blocks the viral life cycle.

Below is a diagram illustrating the proposed signaling pathway and the point of inhibition by ABT-072.

cluster_HCV_Replication HCV RNA Replication Cycle cluster_Inhibition Inhibition by ABT-072 HCV_RNA HCV (+) RNA Genome Polyprotein Polyprotein Translation HCV_RNA->Polyprotein Replication_Complex Formation of Replication Complex HCV_RNA->Replication_Complex Template Processing Polyprotein Processing Polyprotein->Processing NS5B NS5B Polymerase Processing->NS5B NS5B->Replication_Complex Negative_Strand (-) RNA Synthesis (Template) Replication_Complex->Negative_Strand Initiation & Elongation Positive_Strand New (+) RNA Synthesis Negative_Strand->Positive_Strand Template for new genomes ABT072 ABT-072 Inhibition Allosteric Inhibition of Initiation ABT072->Inhibition Inhibition->Replication_Complex start Start cell_culture Culture stable HCV replicon-harboring Huh-7 cells start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat with serial dilutions of ABT-072 seeding->treatment incubation Incubate for 72 hours treatment->incubation lysis Lyse cells incubation->lysis quantification Quantify replicon RNA levels (e.g., qRT-PCR or reporter assay) lysis->quantification analysis Calculate EC50 values quantification->analysis end End analysis->end start Start acclimation Acclimate humanized mice start->acclimation infection Infect mice with HCV acclimation->infection monitoring_infection Monitor plasma HCV RNA infection->monitoring_infection randomization Randomize into groups monitoring_infection->randomization dosing Oral administration of ABT-072 or vehicle randomization->dosing monitoring_efficacy Monitor plasma HCV RNA during and post-treatment dosing->monitoring_efficacy toxicity Assess toxicity dosing->toxicity analysis Analyze viral load reduction monitoring_efficacy->analysis toxicity->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Solubility of ABT-072

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ABT-072. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor aqueous solubility of ABT-072. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your formulation development experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with ABT-072.

Issue 1: Low and inconsistent solubility results in aqueous buffers.

  • Question: My attempts to dissolve ABT-072 in standard aqueous buffers (e.g., phosphate-buffered saline, pH 7.4) are yielding very low and variable concentrations. What could be the cause and how can I improve this?

  • Possible Causes & Solutions:

    • High Crystallinity: ABT-072 in its crystalline form has extremely low intrinsic aqueous solubility. The energy required to break the crystal lattice is a significant barrier to dissolution.

      • Solution: Consider using an amorphous form of ABT-072. Amorphous solids lack a crystalline structure and are generally more soluble than their crystalline counterparts. Amorphous solid dispersions (ASDs) are a highly effective approach for this.

    • pH Effects: ABT-072 is an acidic compound, and its solubility is pH-dependent. In neutral or acidic media, it will be in its non-ionized, less soluble form.

      • Solution: Increase the pH of the aqueous medium. At a pH above its pKa, ABT-072 will be ionized, leading to a significant increase in its aqueous solubility. However, be mindful that a simple pH increase might not be physiologically relevant for oral administration.

    • Insufficient Equilibration Time: Equilibrium solubility is not reached instantaneously.

      • Solution: Ensure you are allowing sufficient time for equilibration in your experiments. Agitation and increasing the temperature (if the compound is stable) can help to expedite this process.

Issue 2: Precipitation of ABT-072 upon pH shift.

  • Question: I have successfully dissolved ABT-072 in an alkaline solution, but it precipitates when I lower the pH to simulate gastric or intestinal conditions. How can I prevent this?

  • Possible Causes & Solutions:

    • Supersaturation and Precipitation: When the pH is lowered, the solubility of ABT-072 decreases, leading to a supersaturated solution that is thermodynamically unstable and prone to precipitation.

      • Solution 1: Polymeric Precipitation Inhibitors: Incorporate a polymeric precipitation inhibitor into your formulation. Polymers such as hydroxypropyl methylcellulose (HPMC), copovidone, or hypromellose acetate succinate (HPMCAS) can help maintain the supersaturated state for a longer duration, allowing for potential absorption.[1][2]

      • Solution 2: Amorphous Solid Dispersions (ASDs): Formulating ABT-072 as an ASD with a suitable polymer can both enhance the initial dissolution and inhibit precipitation. The polymer in the ASD matrix helps to maintain the drug in a high-energy amorphous state and can act as a precipitation inhibitor upon dissolution.

Issue 3: Amorphous Solid Dispersion (ASD) of ABT-072 shows poor dissolution.

  • Question: I have prepared an ASD of ABT-072, but the dissolution profile is not significantly better than the crystalline form. What could be wrong?

  • Possible Causes & Solutions:

    • Inappropriate Polymer Selection: The chosen polymer may not be optimal for ABT-072.

      • Solution: Screen a variety of polymers with different properties (e.g., HPMC, copovidone, Soluplus®). The ideal polymer should have good miscibility with ABT-072 and the ability to inhibit its precipitation.

    • High Drug Loading: If the drug loading in the ASD is too high, the polymer may not be able to effectively disperse and stabilize the drug molecules.

      • Solution: Prepare ASDs with varying drug loadings (e.g., 10%, 25%, 50%) to find the optimal ratio that provides both good stability and a significant improvement in dissolution.

    • Phase Separation: The drug and polymer may have phase-separated during the preparation or upon storage, leading to the presence of crystalline or amorphous drug domains with poor dissolution.

      • Solution: Characterize your ASD using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm that the drug is in an amorphous state and well-dispersed within the polymer matrix.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of ABT-072?

Q2: How does pH affect the solubility of ABT-072?

A2: As an acidic compound, the solubility of ABT-072 is expected to be significantly higher at alkaline pH compared to acidic or neutral pH.[3][5] This is due to the ionization of the acidic functional group at pH values above its pKa.

Q3: What are the most promising strategies for improving the aqueous solubility of ABT-072?

A3: Based on available research, the most effective strategy for enhancing the oral bioavailability of ABT-072 is the use of amorphous solid dispersions (ASDs).[8] This approach aims to create a supersaturated solution of ABT-072 in the gastrointestinal tract, which is maintained by polymeric precipitation inhibitors.[1][2][3]

Q4: What polymers are recommended for creating amorphous solid dispersions of ABT-072?

A4: Polymers commonly used for ASDs of poorly soluble drugs, such as hydroxypropyl methylcellulose (HPMC), copovidone (e.g., Kollidon® VA 64), and hypromellose acetate succinate (HPMCAS), are good candidates for ABT-072.[9][10][11] The selection of the optimal polymer and drug loading should be determined experimentally.

Q5: How can I evaluate the performance of my ABT-072 formulation in vitro?

A5: A biphasic dissolution test with a pH shift has been shown to be a valuable in vitro tool for predicting the in vivo performance of ABT-072 formulations.[3][5] This test simulates the transition from the acidic environment of the stomach to the more neutral pH of the small intestine and assesses the ability of the formulation to maintain a supersaturated state.

Quantitative Data Summary

While specific solubility values for ABT-072 are limited in public literature, the following table provides a general overview of the expected solubility in different media based on its properties as a poorly soluble acidic drug.

MediumExpected Solubility of ABT-072Rationale
Deionized WaterVery Low (< 1 µg/mL)As a poorly soluble, non-ionized compound in neutral pH.
Simulated Gastric Fluid (SGF, pH 1.2-2.0)Very LowABT-072 is an acidic compound and will be in its non-ionized, poorly soluble form in the acidic environment of the stomach.
Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5)Low to ModerateThe slightly acidic to neutral pH will lead to some ionization and solubility enhancement. The presence of bile salts and lecithin in FaSSIF can further increase solubility.[6][12]
Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0)LowAlthough FeSSIF contains higher concentrations of bile salts and lecithin, the lower pH compared to FaSSIF may result in lower solubility for an acidic compound like ABT-072.[12]
Alkaline Buffer (e.g., pH 8.0)Moderate to HighAt a pH significantly above its pKa, ABT-072 will be fully ionized, leading to a substantial increase in aqueous solubility.

Experimental Protocols

Here are detailed methodologies for key experiments related to improving the aqueous solubility of ABT-072.

1. Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation

  • Objective: To prepare an amorphous solid dispersion of ABT-072 with a hydrophilic polymer to enhance its dissolution rate and generate a supersaturated solution.

  • Materials:

    • ABT-072

    • Polymer (e.g., HPMC, Copovidone)

    • Volatile organic solvent (e.g., methanol, acetone, or a mixture thereof)

  • Equipment:

    • Analytical balance

    • Magnetic stirrer and stir bar

    • Rotary evaporator

    • Vacuum oven

  • Methodology:

    • Determine the desired drug-to-polymer ratio (e.g., 1:3 by weight).

    • Accurately weigh the required amounts of ABT-072 and the selected polymer.

    • Dissolve both ABT-072 and the polymer in a suitable volume of the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Continue the evaporation until a thin film of the solid dispersion is formed on the inner surface of the flask.

    • Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

    • Gently scrape the dried solid dispersion from the flask and store it in a desiccator.

    • Characterize the prepared ASD using PXRD and DSC to confirm its amorphous nature.

2. Biphasic Dissolution Test with pH Shift

  • Objective: To evaluate the ability of an ABT-072 formulation to achieve and maintain supersaturation in a two-phase system that mimics the gastrointestinal transit.[3][5]

  • Materials:

    • ABT-072 formulation (e.g., ASD)

    • Hydrochloric acid solution (for pH 2.0 buffer)

    • Phosphate buffer components (for pH 6.5 buffer)

    • n-octanol

  • Equipment:

    • USP dissolution apparatus 2 (paddle apparatus)

    • pH meter

    • Syringes and filters

    • HPLC for drug concentration analysis

  • Methodology:

    • Phase 1 (Acidic):

      • Add 200 mL of pH 2.0 buffer to the dissolution vessel and equilibrate to 37°C.

      • Add the ABT-072 formulation to the vessel and start the dissolution test at a specified paddle speed (e.g., 75 rpm).

      • After 30 minutes, take a sample from the aqueous phase for analysis.

    • Phase 2 (pH Shift and Biphasic System):

      • Add 200 mL of a concentrated phosphate buffer to the vessel to shift the pH of the aqueous phase to 6.5.

      • Immediately add 100 mL of n-octanol to the vessel to create the biphasic system.

      • Continue the dissolution test.

      • At predetermined time points (e.g., 15, 30, 60, 90, 120 minutes), carefully withdraw samples from both the aqueous and the n-octanol phases.

    • Sample Analysis:

      • Filter the samples immediately.

      • Analyze the concentration of ABT-072 in both phases using a validated HPLC method.

    • Data Analysis:

      • Plot the concentration of ABT-072 in both the aqueous and n-octanol phases over time.

      • The concentration in the n-octanol phase is indicative of the amount of drug in a supersaturated state that is available for absorption.

Visualizations

experimental_workflow_solubility_enhancement cluster_formulation Formulation Development cluster_testing In Vitro Testing cluster_evaluation Evaluation start Crystalline ABT-072 asd Prepare Amorphous Solid Dispersion (ASD) start->asd formulation Final Formulation asd->formulation dissolution Biphasic Dissolution (pH Shift) formulation->dissolution analysis HPLC Analysis (Aqueous & Organic Phases) dissolution->analysis data Assess Supersaturation & Partitioning analysis->data correlation Correlate with In Vivo Bioavailability data->correlation

Caption: Workflow for developing and evaluating solubility-enhanced formulations of ABT-072.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Potential Solutions start Low ABT-072 Solubility Issue cause1 High Crystallinity start->cause1 cause2 pH Effects start->cause2 cause3 Precipitation start->cause3 solution1 Amorphous Solid Dispersion (ASD) cause1->solution1 solution2 pH Adjustment cause2->solution2 cause3->solution1 solution3 Polymeric Precipitation Inhibitors cause3->solution3

Caption: Troubleshooting logic for addressing low aqueous solubility of ABT-072.

References

ABT-072 Supersaturating Formulation Strategies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on supersaturating formulations of ABT-072.

Frequently Asked Questions (FAQs)

Q1: What is ABT-072 and why is a supersaturating formulation strategy necessary?

ABT-072 is an investigational non-nucleoside NS5B polymerase inhibitor that was evaluated for the treatment of the hepatitis C virus.[1][2][3] It is an acidic compound with extremely low intrinsic aqueous solubility, which poses a significant challenge for achieving adequate oral bioavailability.[1][2] A supersaturating formulation strategy aims to overcome this limitation by generating a transiently high concentration of dissolved ABT-072 in the gastrointestinal tract, thereby increasing the driving force for its absorption.[4][5]

Q2: What are the key principles of a supersaturating drug delivery system (SDDS) for a compound like ABT-072?

Supersaturating drug delivery systems (SDDS) for poorly water-soluble drugs are often described by the "spring and parachute" analogy.[6][7]

  • The "Spring": This involves formulating ABT-072 in a high-energy or rapidly dissolving form to generate a supersaturated solution upon contact with gastrointestinal fluids.[6][8] This means achieving a concentration of the drug that is higher than its equilibrium solubility.[4]

  • The "Parachute": This refers to the inclusion of precipitation inhibitors in the formulation to stabilize the metastable supersaturated state.[4][9] These inhibitors delay the precipitation of the drug, allowing sufficient time for absorption to occur.[4]

Q3: Which excipients are commonly used as precipitation inhibitors in supersaturating formulations?

A variety of pharmaceutical excipients can act as precipitation inhibitors. The choice of excipient is critical and can significantly impact the performance of the formulation. Common classes of excipients include:

  • Polymers: Hydroxypropyl methylcellulose (HPMC), hydroxypropyl methylcellulose acetate succinate (HPMCAS), and polyvinylpyrrolidone (PVP) are widely used. Polymers are generally effective at stabilizing the supersaturated state (acting as a good "parachute").[4][6][7]

  • Surfactants: While surfactants can help achieve a higher degree of supersaturation, the resulting systems may be less stable.[6][8]

  • Cyclodextrins: Hydrophilic cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SBEβCD), have shown promise in both attaining and maintaining supersaturation.[6][8]

Troubleshooting Guides

Problem 1: Rapid precipitation of ABT-072 is observed during in vitro dissolution testing.

  • Possible Cause: The "spring" is too strong or the "parachute" is too weak. An exceedingly high rate of supersaturation can lead to rapid precipitation.[10]

  • Troubleshooting Steps:

    • Optimize the Polymer Concentration: Increase the concentration of the precipitation inhibitor (e.g., HPMCAS, HPMC) in the formulation. This can enhance the "parachute" effect and delay precipitation.[4]

    • Evaluate Different Polymers: Screen a variety of polymers with different chemical properties. The interaction between the drug and the polymer is crucial for effective precipitation inhibition.[7]

    • Modify the Drug Release Rate: Consider formulation approaches that control the rate of drug release, thereby avoiding an overly rapid generation of supersaturation.[10]

    • Investigate Drug-Excipient Interactions: Use analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) or differential scanning calorimetry (DSC) to understand the interactions between ABT-072 and the chosen excipients.

Problem 2: Inconsistent or poor in vivo bioavailability despite promising in vitro supersaturation.

  • Possible Cause: The in vitro test method may not be biorelevant and fails to predict in vivo performance. The complex interplay of dissolution, precipitation, and absorption in the gastrointestinal tract is not being adequately mimicked.[1][2]

  • Troubleshooting Steps:

    • Implement a Biorelevant Dissolution Method: For ABT-072, a dual pH, two-phase dissolution method has been shown to establish a good in vitro-in vivo correlation.[1][2] This method simulates the pH transition from the stomach to the intestine and includes an organic phase (e.g., octanol) to mimic absorption.[1][2]

    • Assess the Impact of Gastrointestinal Fluids: Evaluate the formulation's performance in simulated gastric and intestinal fluids (e.g., FaSSGF, FaSSIF, FeSSIF) that contain bile salts and phospholipids, which can influence solubility and precipitation.

    • Consider the Role of Liquid-Liquid Phase Separation (LLPS): At high supersaturation, amorphous drug-rich nanodroplets can form through LLPS. Understanding this phenomenon can be crucial for interpreting bioavailability data.

Problem 3: Difficulty in selecting the optimal excipients for the formulation.

  • Possible Cause: Lack of a systematic screening approach.

  • Troubleshooting Steps:

    • Perform Solvent-Shift or pH-Shift Experiments: These are common in vitro methods to screen the ability of different excipients to generate and maintain supersaturation.[9][11]

    • Utilize a Tiered Screening Approach: Start with simple, rapid screening methods (e.g., 96-well plate-based assays) to evaluate a broad range of excipients and then move to more complex, biorelevant dissolution models for the most promising candidates.[9]

Data Presentation

Table 1: Example Excipient Screening Data for ABT-072 Supersaturation

Excipient (at 0.1% w/v)Method of SupersaturationPeak Concentration (µg/mL)Area Under the Curve (AUC) of Concentration vs. Time (µg·h/mL)
HPMC E5Solvent-Shift25150
HPMCAS-HFSolvent-Shift35250
SBEβCDSolvent-Shift45220
Poloxamer 407Solvent-Shift50120
Control (no excipient)Solvent-Shift1530

Note: The data in this table is illustrative and intended to demonstrate a structured approach to comparing excipient performance.

Table 2: Example Data from a Dual pH, Two-Phase Dissolution Study of ABT-072 Formulations

FormulationDrug Load (%)Key ExcipientsConcentration in Octanol at 2h (µg/mL)Relative Bioavailability in Dogs (%)
Formulation A20HPMCAS-MG10.580
Formulation B20HPMC E56.255
Formulation C30PVP K304.140
Crystalline DrugN/ANone0.810

Note: This table is based on the described relationship between octanol partitioning and in vivo exposure for ABT-072 and serves as an example for data presentation.[1][2]

Experimental Protocols

Protocol 1: Solvent-Shift Method for Excipient Screening

  • Objective: To rapidly assess the ability of different excipients to inhibit the precipitation of ABT-072 from a supersaturated solution.

  • Materials:

    • ABT-072

    • Dimethyl sulfoxide (DMSO)

    • Phosphate buffer (pH 6.8)

    • Candidate excipients (e.g., HPMC, HPMCAS, SBEβCD)

    • 96-well microplate and reader

  • Procedure:

    • Prepare a stock solution of ABT-072 in DMSO (e.g., 10 mg/mL).

    • Prepare aqueous solutions of the candidate excipients in phosphate buffer (e.g., 0.1% w/v).

    • Add the excipient solutions to the wells of the microplate.

    • Initiate supersaturation by adding a small aliquot of the ABT-072 stock solution to each well.

    • Monitor the absorbance or turbidity of the solutions over time using the microplate reader to detect precipitation.

    • Calculate the degree of supersaturation and the time to precipitation for each excipient.

Protocol 2: Dual pH, Two-Phase Dissolution Method

  • Objective: To evaluate the in vitro performance of ABT-072 formulations in a biorelevant dissolution model that simulates gastrointestinal transit and absorption.[1][2]

  • Materials:

    • ABT-072 formulation (e.g., amorphous solid dispersion)

    • USP II dissolution apparatus

    • pH 2.0 aqueous medium

    • pH 6.5 aqueous medium

    • Octanol

  • Procedure:

    • Place the ABT-072 formulation in the dissolution vessel containing the pH 2.0 medium to simulate the stomach.

    • After a set period (e.g., 30 minutes), add the pH 6.5 medium to simulate the transition to the intestine.

    • Simultaneously, add a layer of octanol to the top of the aqueous medium to act as a partitioning phase that mimics absorption.

    • Take samples from both the aqueous and octanol phases at various time points.

    • Analyze the concentration of ABT-072 in each phase using a suitable analytical method (e.g., HPLC).

    • Plot the concentration profiles over time for both phases to assess dissolution, precipitation, and partitioning kinetics.

Visualizations

experimental_workflow cluster_screening Excipient Screening cluster_formulation Formulation Development cluster_invivo In Vivo Testing start Prepare ABT-072 Stock Solution (DMSO) supersaturate Induce Supersaturation (Solvent-Shift) start->supersaturate excipients Prepare Aqueous Excipient Solutions excipients->supersaturate monitor Monitor Precipitation (e.g., Turbidity) supersaturate->monitor analyze Analyze Data: Peak Concentration & AUC monitor->analyze select Select Promising Excipients analyze->select formulate Prepare Formulations (e.g., ASD) select->formulate Lead Candidates dissolution Biorelevant Dissolution Testing (Dual pH, Two-Phase) formulate->dissolution analyze_form Assess Dissolution, Precipitation, and Partitioning dissolution->analyze_form ivivc Establish In Vitro-In Vivo Correlation (IVIVC) dissolution->ivivc optimize Optimize Formulation analyze_form->optimize optimize->formulate Iterate animal_pk Animal Pharmacokinetic Studies optimize->animal_pk Optimized Candidate animal_pk->ivivc final Final Formulation Selection ivivc->final

Caption: Workflow for ABT-072 supersaturating formulation development.

troubleshooting_precipitation start Rapid Precipitation Observed in vitro? cause1 Possible Cause: Weak 'Parachute' Effect start->cause1 Yes cause2 Possible Cause: Too Rapid 'Spring' start->cause2 Yes solution1a Increase Polymer Concentration cause1->solution1a solution1b Screen Different Polymers cause1->solution1b solution2 Modify Drug Release Rate cause2->solution2 retest Re-evaluate with Biorelevant Dissolution solution1a->retest solution1b->retest solution2->retest

Caption: Troubleshooting logic for rapid in vitro precipitation.

References

stability and storage conditions for ABT-072 potassium trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of ABT-072 potassium trihydrate. It includes frequently asked questions (FAQs), troubleshooting guides for experimental challenges, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, this compound should be kept in a dry, dark environment at -20°C. Under these conditions, the compound is expected to be stable for over two years.

Q2: How should I store the compound for short-term use?

A2: For short-term use (days to weeks), it is recommended to store this compound at 0-4°C, protected from light and moisture.

Q3: Is this compound sensitive to light?

A3: Yes, exposure to light should be minimized. Store the compound in a dark place or use amber vials. Photostability studies are recommended to quantify the extent of degradation upon light exposure.

Q4: What is the stability of this compound at room temperature?

A4: The compound is stable for a few weeks at ambient temperature, which is sufficient for shipping purposes. However, for storage in the laboratory, the recommended refrigerated or frozen conditions should be followed to ensure its integrity.

Q5: How should I handle stock solutions of this compound?

A5: The stability of ABT-072 in solution is dependent on the solvent, concentration, and storage conditions. It is advisable to prepare fresh solutions for each experiment. If storage of stock solutions is necessary, they should be stored at -20°C or below and aliquoted to avoid repeated freeze-thaw cycles. A stability study of the solution under your specific experimental conditions is recommended.

Stability and Degradation

Illustrative Stability Data

The following tables provide an example of the type of data generated during stability studies according to ICH guidelines. Note: This is illustrative data for a hypothetical non-nucleoside polymerase inhibitor and not specific to this compound, for which public quantitative stability data is not available.

Table 1: Illustrative Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5% RH)

Timepoint (Months)Assay (%)Total Degradation Products (%)Appearance
099.8< 0.1White to off-white powder
399.60.2Conforms
699.50.3Conforms
999.30.4Conforms
1299.10.6Conforms
2498.51.2Conforms

Table 2: Illustrative Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)

Timepoint (Months)Assay (%)Total Degradation Products (%)Appearance
099.8< 0.1White to off-white powder
199.20.5Conforms
398.51.1Conforms
697.62.0Conforms
Potential Degradation Pathways

For non-nucleoside inhibitors with structures similar to ABT-072, potential degradation pathways under stress conditions (hydrolysis, oxidation, photolysis) may include:

  • Hydrolysis: Cleavage of the sulfonamide bond or other labile functional groups.

  • Oxidation: Oxidation of the stilbene double bond or other electron-rich moieties.

  • Photodegradation: Isomerization of the trans-stilbene to the cis-isomer, or other photochemical reactions.

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC-UV Method

This protocol outlines the steps to develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound.

1. Instrument and Columns:

  • HPLC system with a UV detector.
  • Columns to screen: C18, C8, Phenyl-Hexyl.

2. Mobile Phase Screening:

  • A: 0.1% Formic acid in water
  • B: Acetonitrile or Methanol
  • Start with a gradient elution (e.g., 5% to 95% B over 30 minutes).

3. Forced Degradation Studies:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
  • Thermal Degradation: Solid drug at 105°C for 48 hours.
  • Photostability: Expose the drug solution to ICH-compliant light conditions.

4. Method Optimization:

  • Analyze the stressed samples using the initial HPLC conditions.
  • Optimize the gradient, mobile phase composition, and column to achieve baseline separation of the parent drug from all degradation products.

5. Method Validation (according to ICH Q2(R1) guidelines):

  • Specificity: Ensure no interference from degradants.
  • Linearity: Assess a range of concentrations.
  • Accuracy: Perform recovery studies.
  • Precision: Intraday and interday variability.
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ).
  • Robustness: Small variations in method parameters.

Troubleshooting Guides

HPLC Analysis Troubleshooting

Issue: Poor peak shape (tailing or fronting).

  • Possible Cause: Column degradation, sample overload, or inappropriate mobile phase pH.

  • Solution: Use a new column, reduce sample concentration, or adjust the mobile phase pH.

Issue: Retention time shifts.

  • Possible Cause: Inconsistent mobile phase preparation, temperature fluctuations, or column aging.

  • Solution: Prepare fresh mobile phase, use a column oven for temperature control, and equilibrate the column thoroughly.

Issue: Ghost peaks.

  • Possible Cause: Contamination in the mobile phase, injector, or column.

  • Solution: Use high-purity solvents, flush the injector, and wash the column with a strong solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Method Development & Validation prep_sample Prepare ABT-072 Solution stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_sample->stress_conditions hplc_analysis HPLC-UV Analysis stress_conditions->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition optimization Optimization for Peak Separation data_acquisition->optimization method_dev Method Development (Column & Mobile Phase Screening) method_dev->optimization validation ICH Method Validation optimization->validation

Figure 1. Experimental workflow for developing a stability-indicating HPLC method.

signaling_pathway cluster_virus HCV Life Cycle cluster_inhibition Mechanism of Inhibition entry HCV Entry uncoating Uncoating entry->uncoating translation Translation & Polyprotein Processing uncoating->translation replication RNA Replication translation->replication assembly Virion Assembly replication->assembly ns5b NS5B RNA Polymerase replication->ns5b release Release assembly->release abt072 ABT-072 (NNI) abt072->ns5b Allosteric Binding inhibition Inhibition of RNA Synthesis ns5b->inhibition inhibition->replication Blocks

Figure 2. Mechanism of action of ABT-072 as a non-nucleoside inhibitor (NNI) of HCV NS5B polymerase.

logical_relationship decision Experiment Duration? short_term Short-Term (Days to Weeks) decision->short_term Short long_term Long-Term (Months to Years) decision->long_term Long storage_short Store at 0-4°C (Dry, Dark) short_term->storage_short storage_long Store at -20°C (Dry, Dark) long_term->storage_long

Figure 3. Decision guide for the storage of this compound.

Technical Support Center: ABT-072 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers conducting in vivo studies with ABT-072, a non-nucleoside NS5B polymerase inhibitor for the treatment of Hepatitis C virus (HCV).

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of ABT-072?

A1: For preclinical studies, ABT-072 can be formulated in a vehicle suitable for oral administration, such as a solution containing a solubilizing agent like DMSO, which is then diluted with saline or PBS. It is crucial to ensure the final concentration of the solubilizing agent is non-toxic to the animals. A common formulation might involve a mixture of Tween 80 and saline/PBS.[1]

Q2: What is the typical route of administration for ABT-072 in animal models?

A2: Based on clinical studies that supported once-daily oral dosing in HCV-infected patients, oral administration is the recommended route for in vivo preclinical studies.[2] This route aligns with its intended clinical application and available pharmacokinetic data suggesting good oral bioavailability.[2][3]

Q3: What are the expected pharmacokinetic properties of ABT-072?

Q4: Which animal models are suitable for in vivo studies with ABT-072?

A4: The selection of an appropriate animal model is critical for the success of in vivo studies. For HCV, which primarily infects humans and chimpanzees, rodent models that support HCV replication are often used. These can include transgenic mice expressing human HCV entry factors or mice with humanized livers. The choice of model will depend on the specific research question.

Troubleshooting Guide

Lack of Efficacy

Issue: No significant reduction in viral load or other efficacy endpoints is observed after ABT-072 administration.

Potential Cause Troubleshooting Steps
Poor Bioavailability/Permeability Although ABT-072 has improved permeability, ensure the formulation is optimal for absorption.[2] Consider increasing the dose, but be mindful of potential toxicity.
Inadequate Dosing Frequency While clinical data suggests once-daily dosing, this may need adjustment in preclinical models with different metabolic rates.[2] Evaluate the pharmacokinetic profile in your chosen animal model to determine the optimal dosing schedule.
Metabolic Instability The compound may be rapidly metabolized in the chosen animal model. Conduct pharmacokinetic studies to assess the compound's half-life and clearance.
Viral Resistance The specific strain of HCV used in the model may have inherent resistance to this class of inhibitors. Sequence the NS5B region of the virus to check for resistance-associated mutations.
High Variability Between Animals

Issue: There is a wide range of responses to ABT-072 treatment across individual animals in the same group.

Potential Cause Troubleshooting Steps
Inconsistent Dosing Ensure accurate and consistent administration of the compound. Normalize the dose to the body weight of each animal and use precise dosing techniques.[4]
Biological Variability Inherent biological differences between animals can lead to varied responses. Increase the number of animals per group to improve statistical power and ensure that animals are age- and sex-matched.[4]
Inconsistent Food/Water Intake Variations in food and water consumption can affect drug absorption and metabolism. Standardize housing conditions and monitor food and water intake.
Adverse Effects/Toxicity

Issue: Animals exhibit signs of toxicity, such as weight loss, lethargy, or organ damage.

Potential Cause Troubleshooting Steps
Off-Target Effects The compound may be interacting with unintended molecular targets.[4] Perform in vitro screening against a panel of related host proteins to assess selectivity.
Dose-Dependent Toxicity The observed toxicity may be related to the dose of ABT-072. Reduce the dose to determine if the adverse effects are mitigated.[4]
Vehicle Toxicity The vehicle used for drug delivery may be causing adverse effects. Administer the vehicle alone to a control group to assess its toxicity.[4]

Quantitative Data Summary

Table 1: Illustrative Pharmacokinetic Parameters of ABT-072 in Preclinical Species

ParameterRatDogMonkey
Bioavailability (%) ~30-40~40-50~20-30
Tmax (h) 1-22-41-3
Cmax (ng/mL) 800-12001500-2000500-900
Half-life (h) 4-68-103-5
Primary Route of Elimination HepaticHepaticHepatic
Note: These are representative values and may vary depending on the specific study design.

Table 2: Example In Vivo Study Design for ABT-072

ParameterDescription
Animal Model Humanized liver mouse model
Groups 1. Vehicle Control2. ABT-072 (Low Dose)3. ABT-072 (High Dose)4. Positive Control (e.g., another NS5B inhibitor)
Number of Animals 8-10 per group
Route of Administration Oral gavage
Dosing Frequency Once daily
Study Duration 14 days
Primary Endpoints - HCV RNA levels in serum and liver- Liver enzyme levels (ALT, AST)
Secondary Endpoints - Body weight- Clinical observations- Histopathology of the liver

Visualizations

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment A Animal Model Selection (e.g., Humanized Liver Mice) B Compound Formulation (Vehicle Selection) A->B C Dose Range Finding Study (Determine MTD) B->C D Group Allocation (Randomization) C->D E Daily Dosing (Oral Gavage) D->E F Regular Monitoring (Weight, Clinical Signs) E->F G Sample Collection (Blood, Tissues) F->G H Endpoint Analysis (Viral Load, Liver Enzymes) G->H I Histopathology G->I J Data Analysis & Interpretation H->J I->J

Caption: Experimental workflow for an in vivo study of ABT-072.

G cluster_virus HCV Replication Cycle cluster_drug Drug Action Entry HCV Entry Translation Viral RNA Translation Entry->Translation Polyprotein Polyprotein Processing Translation->Polyprotein Replication RNA Replication Complex Polyprotein->Replication NS5B NS5B RNA Polymerase Replication->NS5B Assembly Virion Assembly Replication->Assembly Release Virion Release Assembly->Release ABT072 ABT-072 ABT072->NS5B Inhibition

Caption: Mechanism of action of ABT-072 on the HCV replication pathway.

References

Technical Support Center: Addressing ABT-072 Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling ABT-072 and mitigating precipitation issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is ABT-072 and why is its solubility a concern?

A1: ABT-072 is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[1] It is characterized as an acidic compound with extremely low intrinsic aqueous solubility.[2][3] This poor solubility can lead to precipitation in aqueous experimental media, affecting data accuracy and the effective concentration of the compound in assays.

Q2: What are the key factors influencing ABT-072 precipitation?

A2: The primary factors influencing ABT-072 precipitation are:

  • pH: As an acidic compound, the solubility of ABT-072 is highly dependent on the pH of the aqueous solution.[2][3]

  • Solvent Composition: The choice of co-solvents and their final concentration in the aqueous medium is critical.

  • Concentration: Higher concentrations of ABT-072 are more prone to precipitation.

  • Temperature: Temperature can affect solubility, although the extent of its influence on ABT-072 requires specific experimental determination.

  • Presence of Excipients: Polymeric precipitation inhibitors can help maintain a supersaturated state and prevent precipitation.[2]

Q3: What are the recommended solvents for preparing ABT-072 stock solutions?

A3: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like ABT-072.[4] It is advisable to use anhydrous, high-purity DMSO to avoid introducing moisture that could promote precipitation.

Q4: How should I store ABT-072 stock solutions?

A4: ABT-072 stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation upon thawing.

Troubleshooting Guide

This guide addresses common issues encountered when working with ABT-072 in aqueous solutions.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution into aqueous buffer/media. 1. Final DMSO concentration is too low: The aqueous environment cannot maintain the solubility of ABT-072 at the desired concentration. 2. pH of the aqueous medium: The pH may be in a range where ABT-072 has minimal solubility. 3. High final concentration of ABT-072: The concentration exceeds the solubility limit in the final assay medium. 4. Rapid dilution: Shock precipitation can occur if the stock solution is added too quickly to the aqueous medium.1. Optimize DMSO concentration: Keep the final DMSO concentration in the assay medium as high as experimentally permissible (typically ≤ 1%), while ensuring it does not affect the biological system. 2. Adjust pH: If possible for your experimental setup, adjust the pH of the aqueous buffer to a range where ABT-072 is more soluble. Since it is an acidic compound, higher pH (more basic) may increase solubility. 3. Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to gradually acclimate the compound to the aqueous environment. 4. Slow addition and mixing: Add the ABT-072 stock solution dropwise to the aqueous medium while gently vortexing or stirring. 5. Pre-warm the aqueous medium: Warming the buffer or cell culture medium to 37°C before adding the compound can sometimes improve solubility.
Cloudiness or visible particles in the final working solution. 1. Incomplete dissolution of the stock solution: The initial stock solution was not fully dissolved. 2. Precipitation over time: The compound is precipitating out of the solution after preparation. 3. Contamination: The solvent or buffer may be contaminated.1. Ensure complete dissolution of stock: Before preparing the working solution, ensure the DMSO stock is completely clear. Gentle warming (to room temperature) and vortexing can aid dissolution. 2. Prepare fresh solutions: Prepare working solutions of ABT-072 immediately before use. Avoid storing diluted aqueous solutions. 3. Use high-purity reagents: Use sterile-filtered, high-purity buffers and fresh, anhydrous DMSO.
Inconsistent experimental results. Precipitation leading to variable effective concentrations: The amount of soluble, active compound varies between experiments.1. Visually inspect solutions: Before each experiment, carefully inspect the final working solution for any signs of precipitation. 2. Centrifuge and use supernatant: If slight precipitation is unavoidable, centrifuge the working solution at high speed and carefully collect the supernatant for your experiment. Note that the actual concentration will be lower than the nominal concentration. 3. Incorporate solubility enhancers: Consider the use of pharmaceutically acceptable solubilizing agents or polymeric precipitation inhibitors if compatible with your experimental system.

Data Presentation

Table 1: Physicochemical Properties of ABT-072

PropertyValue/DescriptionSource
Molecular FormulaC₂₄H₂₇N₃O₅SPubChem
Molecular Weight469.56 g/mol PubChem
Compound TypeAcidic[2][3]
Aqueous SolubilityExtremely low intrinsic solubility[2][3]

Table 2: Qualitative Solubility of ABT-072

SolventSolubilityRecommendations
DMSOSolubleRecommended for stock solution preparation.[4]
WaterVery LowNot recommended as a primary solvent.
EthanolLikely lowMay be used as a co-solvent in some formulations, but data is limited.
PBS (pH 7.4)Very LowProne to precipitation. pH adjustment may be necessary.

Experimental Protocols

Protocol 1: Preparation of a 10 mM ABT-072 Stock Solution in DMSO

  • Materials:

    • ABT-072 (solid powder)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, conical-bottom microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Equilibrate the vial containing solid ABT-072 to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of ABT-072 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.696 mg of ABT-072.

    • Transfer the weighed powder to a sterile microcentrifuge tube or vial.

    • Add the calculated volume of anhydrous DMSO. For a 10 mM solution with 4.696 mg of ABT-072, add 1 mL of DMSO.

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained. If necessary, gentle warming to room temperature can be applied.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution of ABT-072 in Aqueous Medium (e.g., Cell Culture Medium)

  • Materials:

    • 10 mM ABT-072 stock solution in DMSO

    • Sterile aqueous buffer or cell culture medium

    • Sterile polypropylene tubes

    • Vortex mixer

  • Procedure:

    • Pre-warm the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).

    • Thaw a single-use aliquot of the 10 mM ABT-072 stock solution and bring it to room temperature.

    • Perform serial dilutions if a large dilution factor is required. For example, to prepare a 10 µM working solution, first, dilute the 10 mM stock 1:100 in DMSO to obtain a 100 µM intermediate solution.

    • Add the ABT-072 stock or intermediate solution dropwise to the pre-warmed aqueous medium while gently vortexing. The final DMSO concentration should be kept to a minimum (e.g., ≤ 1%).

    • Visually inspect the final working solution for any signs of precipitation (cloudiness, particles).

    • Use the freshly prepared working solution immediately in your experiment. Do not store aqueous solutions of ABT-072.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh ABT-072 Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Serially Dilute in DMSO (optional) thaw->dilute prewarm Pre-warm Aqueous Medium add_to_medium Add to Aqueous Medium prewarm->add_to_medium dilute->add_to_medium use Use Immediately add_to_medium->use

Caption: Experimental workflow for preparing ABT-072 solutions.

troubleshooting_precipitation start Precipitation Observed in Aqueous Solution cause1 Is the final DMSO concentration < 1%? start->cause1 solution1a Increase DMSO concentration if possible cause1->solution1a Yes solution1b Proceed to next check cause1->solution1b No cause2 Is the final ABT-072 concentration high? solution1b->cause2 solution2a Lower the final concentration cause2->solution2a Yes solution2b Proceed to next check cause2->solution2b No cause3 Was the dilution performed rapidly? solution2b->cause3 solution3a Use slow, dropwise addition with mixing cause3->solution3a Yes solution3b Proceed to next check cause3->solution3b No cause4 Is the pH of the medium optimal? solution3b->cause4 solution4a Adjust pH to a more basic range if compatible with the assay cause4->solution4a No solution4b Consider solubility enhancers cause4->solution4b Yes

Caption: Decision tree for troubleshooting ABT-072 precipitation.

References

Validation & Comparative

A Comparative Guide to HCV NS5B Polymerase Inhibitors: ABT-072 Potassium Trihydrate vs. ABT-333 (Dasabuvir)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two non-nucleoside inhibitors of the hepatitis C virus (HCV) NS5B polymerase: ABT-072 potassium trihydrate and ABT-333 (dasabuvir). Both compounds were developed by Abbott (now AbbVie) as direct-acting antivirals (DAAs) for the treatment of HCV infection. While dasabuvir successfully reached the market as a component of approved combination therapies, ABT-072's development was discontinued after Phase 2 clinical trials. This guide delves into the available preclinical and clinical data to offer a side-by-side evaluation of their performance.

Mechanism of Action

Both ABT-072 and dasabuvir are potent and selective non-nucleoside inhibitors of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome. They bind to an allosteric site on the polymerase known as the palm I site, inducing a conformational change that ultimately halts RNA synthesis.[1] This mechanism of action is distinct from that of nucleoside inhibitors, which act as chain terminators after being incorporated into the growing RNA strand.

Preclinical Performance

In Vitro Potency

The in vitro antiviral activity of both compounds was evaluated using HCV subgenomic replicon assays and enzymatic assays with recombinant NS5B polymerase. Dasabuvir demonstrated potent inhibition of HCV genotypes 1a and 1b.[2][3] ABT-072 also showed potent activity against these genotypes and was noted to have greater potency than dasabuvir in the presence of 40% human plasma, suggesting a lower impact of plasma protein binding on its activity.[4]

CompoundAssay TypeHCV GenotypeIC50 / EC50 (nM)Fold-shift in 40% Human PlasmaReference
ABT-333 (Dasabuvir) NS5B Polymerase Assay (IC50)1a/1b clinical isolates2.2 - 10.7Not Reported[2][3]
HCV Replicon Assay (EC50)1a (H77)7.713-fold decrease (EC50 = 99 nM)[2]
HCV Replicon Assay (EC50)1b (Con1)1.812-fold decrease (EC50 = 21 nM)[2]
ABT-072 NS5B Polymerase Assay (IC50)Not specifiedPotent activity reportedNot Reported[4]
HCV Replicon Assay (EC50)1aReported as having 5-9 fold greater potency than ABT-333 in 40% plasmaNot specified[4]
HCV Replicon Assay (EC50)1bReported as having 5-9 fold greater potency than ABT-333 in 40% plasmaNot specified[4]
Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical species revealed that both compounds had profiles suitable for further development. However, ABT-072 was specifically designed to improve upon the pharmacokinetic properties of an earlier lead compound, featuring a trans-olefin linkage that resulted in better permeability and solubility.[5][6] This translated to excellent pharmacokinetic properties in rats and dogs, with preferential distribution to the liver.[4] Dasabuvir also exhibited a pharmacokinetic profile that supported twice-daily dosing.[7]

ParameterABT-072ABT-333 (Dasabuvir)SpeciesReference
PermeabilityHigh (Caco-2)High (Caco-2)In vitro[4][8]
PharmacokineticsExcellent in rat and dogCharacterized in multiple speciesRat, Dog, Monkey[4][8]
Liver DistributionPreferentialHigh distribution to the liverRat, Dog[4][8]

Clinical Development and Performance

Head-to-Head Comparison: EASL 2012

A key comparative study of ABT-072 and dasabuvir was presented at the 47th Annual Meeting of the European Association for the Study of the Liver (EASL) in 2012 by Poordad et al.[5][9] In this study, treatment-naïve patients with HCV genotype 1 infection received a 3-day monotherapy with either ABT-072 or dasabuvir, followed by combination therapy with pegylated interferon and ribavirin. While the full data set from the presentation is not publicly available, the study provided a direct clinical comparison of the two investigational drugs.

ABT-072 Clinical Development

ABT-072 progressed to Phase 2 clinical trials. One study evaluated ABT-072 in combination with the HCV protease inhibitor ABT-450 and ribavirin in treatment-naïve patients with genotype 1 HCV.[10] This interferon-free regimen demonstrated a sustained virologic response at 24 weeks post-treatment (SVR24) in 10 out of 11 patients.[5][6] Despite these promising early results, the clinical development of ABT-072 was ultimately discontinued.

ABT-333 (Dasabuvir) Clinical Development and Approval

Dasabuvir underwent an extensive clinical development program as part of a combination therapy. The pivotal Phase 3 trials demonstrated high rates of sustained virologic response (SVR) in patients with HCV genotype 1 infection, including those with compensated cirrhosis.[11] These successful trials led to the FDA approval of dasabuvir in 2014 as a component of VIEKIRA PAK® and later VIEKIRA XR®, combination regimens that also include ombitasvir, paritaprevir, and ritonavir.[11] These regimens achieved SVR rates of 95-100% in genotype 1a and 1b patients.[11]

Experimental Protocols

HCV NS5B RNA-Dependent RNA Polymerase Enzymatic Assay

Objective: To determine the 50% inhibitory concentration (IC50) of the compounds against the HCV NS5B polymerase enzyme.

Methodology:

  • Enzyme and Substrates: Recombinant HCV NS5B polymerase (genotypes 1a and 1b) is used. The reaction mixture typically includes a template-primer (e.g., poly(A)/oligo(U)), ribonucleoside triphosphates (NTPs), and a radiolabeled nucleotide (e.g., [3H]UTP).[2]

  • Incubation: The compound of interest (ABT-072 or dasabuvir) at various concentrations is pre-incubated with the NS5B enzyme.[2]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the NTPs and the template/primer.

  • Reaction Quenching and Detection: After a defined incubation period, the reaction is stopped. The amount of incorporated radiolabeled nucleotide into the newly synthesized RNA is quantified using methods like scintillation counting.

  • Data Analysis: The IC50 value, which is the concentration of the compound that inhibits 50% of the enzymatic activity, is calculated from the dose-response curve.

HCV Subgenomic Replicon Assay

Objective: To determine the 50% effective concentration (EC50) of the compounds required to inhibit HCV RNA replication in a cell-based system.

Methodology:

  • Cell Line: A human hepatoma cell line (e.g., Huh-7) that supports the replication of an HCV subgenomic replicon is used.[12][13] The replicon is an RNA molecule that contains the HCV non-structural proteins necessary for replication, along with a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).[12][13]

  • Compound Treatment: The replicon-containing cells are incubated with varying concentrations of the test compound (ABT-072 or dasabuvir).

  • Incubation: The cells are incubated for a period (typically 48-72 hours) to allow for HCV replication and the expression of the reporter gene.

  • Quantification of Replication: The level of HCV replication is determined by measuring the activity of the reporter gene (e.g., luminescence for luciferase) or by quantifying HCV RNA levels using real-time PCR.

  • Data Analysis: The EC50 value, representing the concentration of the compound that inhibits 50% of HCV replicon replication, is calculated from the dose-response curve. A cytotoxicity assay is also performed in parallel to ensure that the observed antiviral effect is not due to toxicity to the host cells.

Visualizations

HCV NS5B Polymerase Inhibition Pathway cluster_HCV_Replication HCV Replication Cycle cluster_Inhibition Mechanism of Inhibition HCV RNA Genome HCV RNA Genome NS5B Polymerase NS5B Polymerase HCV RNA Genome->NS5B Polymerase Template RNA Synthesis RNA Synthesis NS5B Polymerase->RNA Synthesis Conformational Change Conformational Change NS5B Polymerase->Conformational Change Induces New HCV RNA New HCV RNA RNA Synthesis->New HCV RNA ABT-072 / Dasabuvir ABT-072 / Dasabuvir Allosteric Binding Site (Palm I) Allosteric Binding Site (Palm I) ABT-072 / Dasabuvir->Allosteric Binding Site (Palm I) Binds to Allosteric Binding Site (Palm I)->NS5B Polymerase Inhibition of RNA Synthesis Inhibition of RNA Synthesis Conformational Change->Inhibition of RNA Synthesis

Caption: Mechanism of action of ABT-072 and dasabuvir on HCV NS5B polymerase.

Experimental_Workflow_Comparison cluster_Preclinical Preclinical Evaluation cluster_ABT072 ABT-072 Development cluster_ABT333 ABT-333 (Dasabuvir) Development Enzymatic Assay Enzymatic Assay Replicon Assay Replicon Assay Enzymatic Assay->Replicon Assay Pharmacokinetics Pharmacokinetics Replicon Assay->Pharmacokinetics Phase 1 Phase 1 Phase 2 Phase 2 Phase 1->Phase 2 Discontinued Discontinued Phase 2->Discontinued Phase 1_D Phase 1 Phase 2_D Phase 2 Phase 1_D->Phase 2_D Phase 3 Phase 3 Phase 2_D->Phase 3 FDA Approval FDA Approval Phase 3->FDA Approval Preclinical Evaluation Preclinical Evaluation Preclinical Evaluation->Phase 1 Candidate Selection Preclinical Evaluation->Phase 1_D Candidate Selection

References

A Comparative Guide to ABT-072 and ABT-450 Combination Therapy for Hepatitis C Virus Genotype 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the combination therapy of ABT-072 and ABT-450 with other treatment alternatives for Hepatitis C Virus (HCV) genotype 1. The information is supported by experimental data from clinical trials to offer an objective assessment for research and drug development professionals.

Executive Summary

The combination of ABT-072, a non-nucleoside NS5B polymerase inhibitor, and ABT-450, an NS3/4A protease inhibitor, represents a direct-acting antiviral (DAA) regimen for the treatment of HCV genotype 1. Clinical trial data has demonstrated high efficacy rates, as measured by Sustained Virologic Response (SVR), offering a significant improvement over previous interferon-based standard-of-care therapies. This guide will delve into the mechanisms of action, comparative efficacy, safety profiles, and detailed experimental protocols of this combination therapy and its alternatives.

Mechanism of Action

The combination of ABT-072 and ABT-450 targets two critical enzymes essential for the replication of the Hepatitis C virus. This dual-pronged attack disrupts the viral life cycle at different stages, leading to a potent antiviral effect.

ABT-450: NS3/4A Protease Inhibitor

ABT-450 is a potent inhibitor of the HCV NS3/4A protease.[1] This viral enzyme is crucial for the post-translational processing of the HCV polyprotein into mature, functional viral proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[2][3] By blocking the NS3/4A protease, ABT-450 prevents the formation of the viral replication complex, thereby halting viral replication.[2][4] ABT-450 is often co-administered with ritonavir (ABT-450/r), a pharmacokinetic enhancer that inhibits the cytochrome P450 3A4 (CYP3A4) enzyme. This inhibition slows the metabolism of ABT-450, increasing its plasma concentration and allowing for once-daily dosing.[5]

ABT-072: Non-Nucleoside NS5B Polymerase Inhibitor

ABT-072 is a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[6] The NS5B polymerase is the key enzyme responsible for replicating the viral RNA genome.[3] Unlike nucleoside inhibitors that act as chain terminators, ABT-072 binds to an allosteric site on the NS5B enzyme, inducing a conformational change that renders it inactive.[7] This prevents the synthesis of new viral RNA, thus inhibiting viral replication.[7]

The following diagram illustrates the points of intervention of ABT-450 and ABT-072 in the HCV replication cycle.

HCV_Replication_Cycle cluster_host_cell Hepatocyte cluster_replication_complex Replication Complex (Membranous Web) cluster_inhibitors Therapeutic Intervention Entry HCV Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Polyprotein Translation Uncoating->Translation Processing Polyprotein Processing Translation->Processing Host & Viral Proteases Replication RNA Replication Processing->Replication Mature Viral Proteins NS3_4A NS3/4A Protease Assembly Virion Assembly Replication->Assembly New Viral RNA NS5B NS5B Polymerase Release Virion Release Assembly->Release Release->Entry Infection of new cells NS5A NS5A Other_NS Other NS Proteins ABT450 ABT-450 (NS3/4A Inhibitor) ABT450->NS3_4A Inhibits ABT072 ABT-072 (NS5B Inhibitor) ABT072->NS5B Inhibits

Figure 1: Mechanism of action of ABT-450 and ABT-072 in the HCV replication cycle.

Comparative Efficacy

The primary measure of efficacy in HCV treatment is the achievement of a Sustained Virologic Response (SVR), defined as undetectable HCV RNA in the blood 12 or 24 weeks after the completion of therapy.

A key clinical trial for the combination of ABT-450/r and ABT-072 with ribavirin was a Phase 2a, multicenter, open-label, single-arm study (NCT01221298) involving 11 treatment-naïve, non-cirrhotic patients with HCV genotype 1 and the favorable IL28B CC genotype.[6]

Treatment RegimenStudy PopulationSVR12 RateSVR24 RateReference
ABT-450/r + ABT-072 + Ribavirin Treatment-naïve, non-cirrhotic, HCV GT1, IL28B CCNot Reported91% (10/11)[6]

For comparison, historical data for the standard of care at the time of this trial, pegylated interferon alfa and ribavirin (PegIFN/RBV), and subsequent DAA-based therapies are presented below.

Treatment RegimenStudy PopulationSVR RateReference
PegIFN/RBV Treatment-naïve, HCV GT140-50%[5]
Boceprevir + PegIFN/RBV Treatment-naïve, HCV GT1~66%[5]
Telaprevir + PegIFN/RBV Treatment-naïve, HCV GT1~75%[5]
ABT-450/r/Ombitasvir + Dasabuvir + Ribavirin Treatment-naïve, non-cirrhotic, HCV GT196.2% (SVR12)[8]
ABT-450/r/Ombitasvir + Dasabuvir + Ribavirin Treatment-experienced, non-cirrhotic, HCV GT196.3% (SVR12)[8]
ABT-450/r/Ombitasvir + Dasabuvir + Ribavirin Cirrhotic, HCV GT1 (12 weeks)91.8% (SVR12)[9]
ABT-450/r/Ombitasvir + Dasabuvir + Ribavirin Cirrhotic, HCV GT1 (24 weeks)95.9% (SVR12)[8]

Experimental Protocols

NCT01221298: A Phase 2a Study of ABT-450/r, ABT-072, and Ribavirin [6]

  • Study Design: A multicenter, open-label, single-arm pilot study.

  • Participants: 11 treatment-naïve, non-cirrhotic adults with chronic HCV genotype 1 infection and the IL28B rs12979860 CC genotype.

  • Treatment Regimen:

    • ABT-450/ritonavir (150 mg/100 mg) once daily.

    • ABT-072 (400 mg) once daily.

    • Weight-based ribavirin (1000-1200 mg/day) divided into two daily doses.

  • Treatment Duration: 12 weeks.

  • Primary Outcome Measures:

    • Safety and tolerability.

    • Percentage of participants with HCV RNA below the lower limit of quantitation (<25 IU/mL) at week 4 and week 12.

    • Percentage of participants with SVR24.

  • Key Assessments:

    • HCV RNA levels were measured at baseline, during treatment, at the end of treatment, and at 4, 12, 24, and 36 weeks post-treatment.

    • Adverse events were monitored throughout the study.

    • Standard clinical laboratory tests were performed at regular intervals.

The following diagram outlines the experimental workflow of the NCT01221298 clinical trial.

NCT01221298_Workflow Screening Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment (n=11) Screening->Enrollment Baseline Baseline Assessment (HCV RNA, Labs) Enrollment->Baseline Treatment 12-Week Treatment Phase (ABT-450/r + ABT-072 + RBV) Baseline->Treatment EOT End of Treatment Assessment Treatment->EOT FollowUp Post-Treatment Follow-Up EOT->FollowUp 4, 12, 24, 36 weeks SVR24 SVR24 Assessment FollowUp->SVR24

References

A Head-to-Head Battle: Non-Nucleoside Versus Nucleoside Reverse Transcriptase Inhibitors in HIV-1 Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The advent of antiretroviral therapy has transformed HIV-1 infection from a fatal diagnosis to a manageable chronic condition. At the core of combination antiretroviral therapy (cART) are two pivotal classes of drugs that target the viral enzyme reverse transcriptase: non-nucleoside reverse transcriptase inhibitors (NNRTIs) and nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs). While both effectively thwart viral replication, they do so through distinct mechanisms, leading to differences in efficacy, adverse event profiles, and the development of drug resistance. This guide provides an objective comparison of NNRTIs and NRTIs, supported by experimental data, to inform research and drug development efforts in the ongoing fight against HIV-1.

Mechanism of Action: A Tale of Two Inhibitory Strategies

The fundamental difference between NNRTIs and NRTIs lies in their mode of inhibiting the HIV-1 reverse transcriptase (RT), the enzyme responsible for converting the viral RNA genome into DNA.

Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) are analogs of natural deoxynucleotides.[1] They act as chain terminators during the process of reverse transcription.[2] For NRTIs to be active, they must first be phosphorylated by host cell kinases into their triphosphate form.[3] This active form is then incorporated into the growing viral DNA chain by the reverse transcriptase. However, NRTIs lack the 3'-hydroxyl group necessary to form the next phosphodiester bond, leading to the premature termination of DNA synthesis.[3][4]

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , in contrast, are not incorporated into the viral DNA.[5] Instead, these small hydrophobic molecules bind to a non-competitive allosteric site on the reverse transcriptase enzyme, known as the NNRTI-binding pocket.[6] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its function.[6] A key distinction is that NNRTIs do not require intracellular activation.[2]

dot

References

Navigating Resistance: A Comparative Analysis of ABT-072 and Bcl-2 Family Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of cross-resistance studies concerning two distinct classes of therapeutic agents: the Hepatitis C Virus (HCV) inhibitor ABT-072 and the Bcl-2 family of apoptosis inhibitors. It has come to our attention that the nomenclature of these compounds, particularly those developed by Abbott Laboratories (now AbbVie), can lead to confusion. ABT-072 is a non-nucleoside NS5B polymerase inhibitor for HCV, while similarly designated compounds like ABT-737 and ABT-263 (Navitoclax) are Bcl-2 family inhibitors investigated primarily in oncology.

To comprehensively address potential research inquiries, this document is divided into two sections. The first section details the cross-resistance profile of the HCV drug ABT-072. The second section provides a comparative guide to cross-resistance mechanisms observed with Bcl-2 family inhibitors, a common area of investigation in cancer therapeutics.

Section 1: Cross-Resistance Studies with ABT-072 in Hepatitis C Virus

ABT-072 is an investigational non-nucleoside inhibitor of the HCV NS5B RNA polymerase.[1][2] Understanding the profile of resistance mutations is crucial for its potential clinical application, particularly in combination therapies.

Quantitative Data on ABT-072 Resistance

Resistance to ABT-072 is characterized by specific amino acid substitutions in the NS5B polymerase enzyme. These mutations can lead to a significant decrease in the drug's potency, measured as a fold change in the half-maximal effective concentration (EC50).

NS5B MutationGenotypeFold Change in EC50 vs. Wild TypeReplication Capacity
C316Y1a/1b>1000-foldReduced
S368T1a/1b>100-foldReduced
M414T/I/V1a/1b10 to >1000-foldReduced
Y448H/C1a/1b>100-foldReduced
S556G1a/1b<10 to >100-foldReduced

Data summarized from in vitro resistance selection studies.[3]

Experimental Protocols

In Vitro Resistance Selection Studies:

The identification of resistance mutations to ABT-072 was conducted using HCV subgenomic replicons in cell culture.[3]

  • Cell Culture: Huh7 cells containing HCV genotype 1a or 1b subgenomic replicons with a luciferase reporter gene were cultured in DMEM supplemented with 10% FBS and Penicillin/Streptomycin.

  • Drug Exposure: The replicon-containing cells were exposed to increasing concentrations of ABT-072.

  • Selection of Resistant Colonies: Cells that continued to replicate in the presence of the drug were selected and expanded.

  • Genotypic Analysis: The NS5B coding region of the HCV replicon from resistant colonies was sequenced to identify amino acid substitutions compared to the wild-type replicon.

  • Phenotypic Analysis: The identified mutations were engineered into wild-type replicons. The EC50 of ABT-072 against these mutant replicons was determined and compared to the wild-type to calculate the fold change in potency.

  • Replication Capacity: The replication fitness of the mutant replicons was assessed by measuring luciferase activity or HCV RNA levels in the absence of the inhibitor and was compared to the wild-type replicon.

Clinical Trial Resistance Analysis (from trial NCT01074008): [4]

  • Patient Sampling: Baseline and on-treatment blood samples were collected from HCV genotype 1-infected participants receiving ABT-072.

  • Viral RNA Quantification: HCV RNA levels were monitored throughout the study.

  • Sequencing: For patients with viral breakthrough or detectable HCV RNA at specific time points (e.g., Day 4), population and clonal sequencing of the NS5B region was performed.

  • Variant Analysis: The sequences were compared to baseline sequences to identify treatment-emergent amino acid changes.

  • Phenotypic Confirmation: The fold difference in EC50 for ABT-072 was calculated for baseline and on-treatment viral isolates compared to a reference replicon.

Visualizations

experimental_workflow cluster_invitro In Vitro Resistance Selection cluster_clinical Clinical Trial Resistance Analysis iv_start HCV Replicon Cells iv_drug Expose to ABT-072 iv_start->iv_drug iv_select Select Resistant Colonies iv_drug->iv_select iv_sequence Sequence NS5B Gene iv_select->iv_sequence iv_phenotype Phenotypic Analysis (EC50) iv_sequence->iv_phenotype ct_start Patient Samples (Baseline & On-Treatment) ct_rna Quantify HCV RNA ct_start->ct_rna ct_sequence Sequence NS5B from Breakthrough Virus ct_rna->ct_sequence ct_compare Compare to Baseline Sequence ct_sequence->ct_compare ct_phenotype Phenotypic Analysis (EC50) ct_compare->ct_phenotype

Caption: Workflow for identifying ABT-072 resistance.

Section 2: Cross-Resistance Studies with Bcl-2 Family Inhibitors

In contrast to ABT-072, compounds like ABT-737, ABT-263 (Navitoclax), and Venetoclax (ABT-199) are BH3 mimetics that target anti-apoptotic proteins of the Bcl-2 family. Resistance to these agents is a significant challenge in oncology and is often mediated by the upregulation of other anti-apoptotic proteins, leading to cross-resistance.

Comparative Performance of Bcl-2 Inhibitors

The efficacy of Bcl-2 inhibitors is highly dependent on the expression profile of Bcl-2 family proteins in cancer cells. High levels of Mcl-1 or Bcl-xL are frequently associated with resistance to Bcl-2 specific inhibitors like Venetoclax.

Cell LinePrimary CancerSensitivity to ABT-737/263Key Resistance Factor(s)
OCI-Ly1LymphomaInitially SensitiveUpregulation of Mcl-1 and Bfl-1
SU-DHL-4LymphomaInitially SensitiveUpregulation of Mcl-1
Various AMLAcute Myeloid LeukemiaVariableHigh Mcl-1 expression
Non-Hodgkin LymphomaLymphomaSensitive (with high Bcl-2)High Bcl-xL expression

This table summarizes general findings from multiple studies.[5][6][7]

Experimental Protocols

Generation of Resistant Cell Lines:

  • Chronic Drug Exposure: Initially sensitive cancer cell lines (e.g., OCI-Ly1, SU-DHL-4) are cultured with gradually increasing concentrations of a Bcl-2 inhibitor (e.g., ABT-199) over an extended period.

  • Selection of Resistant Clones: Surviving cells that proliferate at high drug concentrations are isolated and established as resistant cell lines.

  • Validation of Resistance: The resistance of these cell lines is confirmed by comparing their viability (e.g., using MTT or CellTiter-Glo assays) to the parental, sensitive cells across a range of drug concentrations.

Mechanism of Resistance Investigation:

  • Protein Expression Analysis: Western blotting is used to compare the expression levels of Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, Bfl-1, Bim, Bax, Bak) between sensitive and resistant cell lines.

  • Co-immunoprecipitation: To determine if resistance is due to the sequestration of pro-apoptotic proteins by non-targeted anti-apoptotic proteins, co-immunoprecipitation assays are performed. For example, Mcl-1 is immunoprecipitated, and the co-precipitated proteins are analyzed by Western blot for the presence of Bim.

  • Genetic Knockdown: To confirm the role of a specific resistance factor, siRNA or shRNA is used to knockdown the expression of that protein (e.g., Mcl-1) in resistant cells. A subsequent sensitization to the Bcl-2 inhibitor confirms the protein's role in resistance.

  • Pathway Analysis: To investigate upstream signaling pathways that may lead to the upregulation of resistance factors, inhibitors of pathways like PI3K/AKT/mTOR are used in combination with the Bcl-2 inhibitor.[5]

Visualizations

bcl2_resistance_pathway cluster_apoptosis Apoptosis Regulation cluster_resistance Resistance Mechanism Bcl2 Bcl-2 Bim Bim (Pro-apoptotic) Bcl2->Bim Inhibits Bcl2->Bim Apoptosis Apoptosis Bim->Apoptosis Bim->Apoptosis ABT_inhibitor Bcl-2 Inhibitor (e.g., Venetoclax) ABT_inhibitor->Bcl2 Inhibits ABT_inhibitor->Bcl2 Mcl1 Mcl-1 / Bfl-1 (Upregulated) Mcl1->Bim Sequesters Mcl1->Bim

Caption: Mechanism of cross-resistance to Bcl-2 inhibitors.

logical_relationship start Bcl-2 Inhibitor Treatment release_bim Bim released from Bcl-2 start->release_bim resistance_path Upregulation of Mcl-1/Bfl-1 start->resistance_path sequester_bim Bim sequestered by Mcl-1/Bfl-1 release_bim->sequester_bim apoptosis_induced Apoptosis Induced release_bim->apoptosis_induced If Mcl-1/Bfl-1 is low resistance_path->sequester_bim apoptosis_blocked Apoptosis Blocked (Cross-Resistance) sequester_bim->apoptosis_blocked

Caption: Logical flow of resistance to Bcl-2 inhibitors.

References

Combination Therapies with ABT-072 for Hepatitis C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of combination therapies involving ABT-072, a non-nucleoside NS5B polymerase inhibitor, with other direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV) infection. The data presented is based on published clinical trial results and is intended to offer an objective overview for research and drug development purposes.

Executive Summary

ABT-072, in combination with other direct-acting antivirals, demonstrated high efficacy in early clinical trials for the treatment of chronic HCV genotype 1 infection. Notably, an interferon-free regimen combining ABT-072 with the NS3/4A protease inhibitor ABT-450 (paritaprevir) and ribavirin achieved a Sustained Virologic Response at 24 weeks post-treatment (SVR24) of 91% in a Phase 2a "Pilot" study. This guide provides a detailed analysis of this regimen and compares its performance with other DAA regimens prevalent during its development period.

Comparative Efficacy of ABT-072 Combinations and Alternative DAA Regimens

The following table summarizes the efficacy of an ABT-072-containing regimen and compares it with other DAA-based therapies for treatment-naive patients with HCV genotype 1.

Treatment RegimenStudyPatient PopulationTreatment DurationSVR24 RateKey Adverse Events
ABT-072 (400 mg QD) + ABT-450/r (150/100 mg QD) + Ribavirin (weight-based) M12-267 ("Pilot" Study)[1]Treatment-naive, non-cirrhotic, HCV genotype 1, IL28B CC genotype (n=11)12 weeks91%[1]Headache, fatigue, nausea, dry skin (mostly mild)[1]
Telaprevir + Peginterferon alfa-2a + Ribavirin PROVE1[2]Treatment-naive, HCV genotype 1 (n=79 in T12PR24 group)12 weeks Telaprevir + 24 weeks Peg-IFN/RBV61%Rash, anemia, gastrointestinal disturbances[2][3]
Boceprevir + Peginterferon alfa-2b + Ribavirin SPRINT-2[4]Treatment-naive, non-Black, HCV genotype 1 (n=938)4 weeks Peg-IFN/RBV lead-in, then 24 or 44 weeks of triple therapy63-66%Anemia, dysgeusia, fatigue[5]
Sofosbuvir + Ribavirin Phase 2a Study[6]Treatment-naive, HCV genotype 1 (n=60)24 weeks68% (weight-based ribavirin)[6][7]Headache, anemia, fatigue, nausea[6][7]

Experimental Protocols

Clinical Trial Protocol: The "Pilot" Study (M12-267)

This Phase 2a, multicenter, open-label, single-arm study (NCT01221298) evaluated the safety and efficacy of an interferon-free regimen.[1][8]

Patient Population:

  • Inclusion Criteria: Treatment-naive adults with chronic HCV genotype 1 infection, non-cirrhotic, and with the IL28B CC genotype. Body Mass Index between 18 and < 35 kg/m ².[8]

  • Exclusion Criteria: Significant sensitivity to any drug or use of other medications.[8]

Treatment Regimen:

  • ABT-072: 400 mg once daily (QD)[8]

  • ABT-450/ritonavir (ABT-450/r): 150 mg/100 mg QD[8]

  • Ribavirin (RBV): Weight-based, divided twice daily (BID)[8]

  • Duration: 12 weeks[8]

Efficacy Assessment:

  • Primary Endpoint: Percentage of participants with HCV RNA below the lower limit of quantitation (LLOQ; <25 IU/mL) from week 4 through week 12.[8]

  • Secondary Endpoints: SVR12 and SVR24, defined as HCV RNA < LLOQ at 12 and 24 weeks post-treatment, respectively.[8]

  • Viral Load Measurement: HCV RNA levels were quantified using a real-time PCR assay with a lower limit of detection of 15 IU/mL and a lower limit of quantitation of 25 IU/mL.[9][10][11]

In Vitro Assay: HCV Replicon Assay

The antiviral activity of DAAs is often first assessed in vitro using HCV replicon assays. This method allows for the evaluation of a compound's ability to inhibit viral replication in a controlled cellular environment.

General Protocol:

  • Cell Culture: Huh-7 human hepatoma cells, which are permissive to HCV replication, are cultured in appropriate media.

  • Replicon RNA Transfection: Subgenomic HCV replicon RNA, which contains the genetic information for the viral replication machinery (including NS3/4A protease and NS5B polymerase) but lacks the structural proteins, is introduced into the Huh-7 cells via electroporation.[12]

  • Drug Treatment: The transfected cells are then treated with varying concentrations of the antiviral compound being tested (e.g., ABT-072).

  • Selection and Analysis: Cells that successfully replicate the HCV replicon are selected for, often using an antibiotic resistance gene included in the replicon construct. The level of HCV RNA replication is then quantified, typically by measuring the activity of a reporter gene (e.g., luciferase) included in the replicon or by quantifying HCV RNA levels using RT-qPCR.

  • EC50 Determination: The 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, is calculated to determine the compound's potency.[13]

Mechanism of Action and Signaling Pathways

The combination of ABT-072 and ABT-450 targets two critical enzymes in the HCV replication cycle: the NS5B RNA-dependent RNA polymerase and the NS3/4A serine protease.

  • ABT-072 (NS5B Polymerase Inhibitor): As a non-nucleoside inhibitor, ABT-072 binds to an allosteric site on the NS5B polymerase, inducing a conformational change that ultimately inhibits the enzyme's ability to synthesize new viral RNA.

  • ABT-450 (NS3/4A Protease Inhibitor): The NS3/4A protease is essential for cleaving the HCV polyprotein into individual functional viral proteins. ABT-450 inhibits this protease, thereby preventing the maturation of viral proteins necessary for replication.

Below are diagrams illustrating the HCV replication cycle and the points of intervention for these DAAs, as well as the experimental workflow for a typical clinical trial.

HCV_Replication_and_DAA_Intervention HCV_entry HCV Entry & Uncoating HCV_RNA Viral RNA HCV_entry->HCV_RNA Translation Translation & Polyprotein Processing Polyprotein Polyprotein Translation->Polyprotein Replication RNA Replication (Replication Complex) Replication->HCV_RNA Assembly Virion Assembly New_Virions New Virions Assembly->New_Virions Release Virion Release HCV_RNA->Translation HCV_RNA->Replication HCV_RNA->Assembly Viral_Proteins Mature Viral Proteins Polyprotein->Viral_Proteins Viral_Proteins->Replication Viral_Proteins->Assembly New_Virions->Release ABT_450 ABT-450 (NS3/4A Protease Inhibitor) ABT_450->Polyprotein Inhibits Cleavage ABT_072 ABT-072 (NS5B Polymerase Inhibitor) ABT_072->Replication Inhibits Synthesis

Caption: HCV Replication Cycle and DAA Intervention Points.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment & Informed Consent Screening->Enrollment Baseline Baseline Assessment (HCV RNA, Genotype, etc.) Enrollment->Baseline Treatment Treatment Phase (e.g., 12 weeks of ABT-072 combination) Baseline->Treatment Monitoring On-Treatment Monitoring (Safety & Viral Load) Treatment->Monitoring EOT End of Treatment (EOT) Assessment Treatment->EOT FollowUp Post-Treatment Follow-up (e.g., 24 weeks) EOT->FollowUp SVR Sustained Virologic Response (SVR) Assessment FollowUp->SVR DataAnalysis Data Analysis & Reporting SVR->DataAnalysis

Caption: Typical Clinical Trial Workflow for HCV DAA Studies.

References

Head-to-Head Comparison: ABT-072 and Sofosbuvir in the Treatment of Hepatitis C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two direct-acting antiviral agents targeting the Hepatitis C virus (HCV) NS5B polymerase: the investigational non-nucleoside inhibitor ABT-072 and the approved nucleotide analog inhibitor sofosbuvir. While direct head-to-head clinical trials are unavailable due to the different developmental stages of these compounds, this document synthesizes available clinical trial data, mechanisms of action, and experimental protocols to offer a comprehensive comparative analysis for research and development purposes.

Mechanism of Action: A Tale of Two Inhibitors

Both ABT-072 and sofosbuvir target the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome. However, their inhibitory mechanisms differ significantly.

Sofosbuvir , a nucleotide analog prodrug, is intracellularly metabolized to its active triphosphate form, GS-461203. This active metabolite mimics the natural uridine nucleotide and is incorporated into the nascent viral RNA strand by the NS5B polymerase.[1][2] Upon incorporation, GS-461203 acts as a chain terminator, preventing further elongation of the RNA chain and thus halting viral replication.[2] This mechanism of action provides a high barrier to the development of resistance.[1][2]

ABT-072 , in contrast, is a non-nucleoside inhibitor (NNI).[3][4][5] NNIs bind to allosteric sites on the NS5B polymerase, inducing a conformational change that renders the enzyme inactive.[5][6] This binding occurs at a site distinct from the active site where nucleotide incorporation takes place.[6] ABT-072 has been identified as an inhibitor that binds to the "palm" region of the polymerase. While effective, NNIs can sometimes have a lower barrier to resistance compared to nucleotide analogs.[6]

Clinical Efficacy: A Summary of Key Clinical Trials

The clinical development of sofosbuvir has been extensive, leading to its approval and establishment as a cornerstone of modern HCV therapy. ABT-072, however, was evaluated in earlier-phase clinical trials and did not advance to pivotal Phase 3 studies. The following tables summarize key efficacy data from published clinical trials.

Table 1: Efficacy of ABT-072 in Combination Therapy
Trial NamePatient PopulationTreatment RegimenTreatment DurationSustained Virologic Response (SVR)
Pilot Study (Phase 2a) Treatment-naïve, HCV Genotype 1, IL28B CCABT-072 (400 mg QD) + ABT-450/r (150/100 mg QD) + Ribavirin (weight-based)12 weeks91% (SVR24), 82% (SVR36)[7][8]
Table 2: Efficacy of Sofosbuvir in Key Phase 3 Trials
Trial NamePatient PopulationTreatment RegimenTreatment DurationSustained Virologic Response (SVR12)
NEUTRINO Treatment-naïve, HCV Genotype 1, 4, 5, or 6Sofosbuvir (400 mg QD) + Peginterferon alfa-2a + Ribavirin12 weeks90%[1][9]
FISSION Treatment-naïve, HCV Genotype 2 or 3Sofosbuvir (400 mg QD) + Ribavirin12 weeks67% (overall), 97% (Genotype 2), 56% (Genotype 3)[9]
POSITRON Interferon-ineligible/intolerant, HCV Genotype 2 or 3Sofosbuvir (400 mg QD) + Ribavirin12 weeks78% (overall), 93% (Genotype 2), 61% (Genotype 3)[1][2]
FUSION Treatment-experienced, HCV Genotype 2 or 3Sofosbuvir (400 mg QD) + Ribavirin12 or 16 weeks50% (12 weeks), 73% (16 weeks)[1]
VALENCE Treatment-naïve or -experienced, HCV Genotype 3Sofosbuvir (400 mg QD) + Ribavirin24 weeks84%[1][10]

Experimental Protocols: A Look Inside the Clinical Trials

Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for the key studies cited.

ABT-072: The "Pilot" Study Protocol (Phase 2a)
  • Study Design: A multicenter, open-label, single-arm study.[7]

  • Participants: 11 treatment-naïve, non-cirrhotic patients with HCV genotype 1 infection and the IL28B rs12979860 CC genotype.[7]

  • Intervention: Patients received a 12-week oral regimen of ABT-072 (400 mg once daily), the HCV NS3 protease inhibitor ABT-450 with low-dose ritonavir (ABT-450/r; 150/100 mg once daily), and weight-based ribavirin (1000-1200 mg/day, divided twice daily).[7][11]

  • Primary Endpoints: Safety, tolerability, and antiviral activity, including the proportion of patients with undetectable HCV RNA levels during and after treatment.[11]

  • Key Efficacy Assessment: Sustained Virologic Response (SVR), defined as undetectable HCV RNA at 24 and 36 weeks post-treatment.[7][8]

Sofosbuvir: Key Phase 3 Study Protocols
  • NEUTRINO Study:

    • Study Design: A single-group, open-label study.[9]

    • Participants: 327 treatment-naïve patients with HCV genotype 1, 4, 5, or 6.[9]

    • Intervention: A 12-week regimen of sofosbuvir (400 mg once daily), peginterferon alfa-2a (180 μg weekly), and ribavirin (1000-1200 mg daily).[9]

    • Primary Endpoint: SVR at 12 weeks post-treatment (SVR12).[9]

  • FISSION Study:

    • Study Design: A randomized, open-label, active-control noninferiority trial.[9]

    • Participants: 499 treatment-naïve patients with HCV genotype 2 or 3.[9]

    • Intervention: Patients were randomized to receive either 12 weeks of sofosbuvir (400 mg once daily) plus ribavirin (1000-1200 mg daily) or 24 weeks of peginterferon alfa-2a plus ribavirin.[9]

    • Primary Endpoint: SVR12.[9]

  • POSITRON Study:

    • Study Design: A randomized, double-blind, placebo-controlled trial.

    • Participants: 278 patients with HCV genotype 2 or 3 who were not candidates for interferon therapy.[2]

    • Intervention: Patients were randomized to receive 12 weeks of sofosbuvir (400 mg once daily) plus ribavirin or matching placebo.[2]

    • Primary Endpoint: SVR12.[1]

  • FUSION Study:

    • Study Design: A randomized, double-blind, placebo-controlled trial.

    • Participants: 201 treatment-experienced patients with HCV genotype 2 or 3.[1]

    • Intervention: Patients were randomized to receive either 12 or 16 weeks of sofosbuvir (400 mg once daily) plus ribavirin.[1]

    • Primary Endpoint: SVR12.[1]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the distinct signaling pathways and a generalized clinical trial workflow.

cluster_sofosbuvir Sofosbuvir (Nucleotide Analog) cluster_abt072 ABT-072 (Non-Nucleoside Inhibitor) Sofosbuvir Sofosbuvir (Prodrug) Metabolism Intracellular Metabolism Sofosbuvir->Metabolism GS461203 GS-461203 (Active Triphosphate) Metabolism->GS461203 NS5B HCV NS5B Polymerase GS461203->NS5B Incorporation RNA_Elongation Viral RNA Elongation NS5B->RNA_Elongation Chain_Termination Chain Termination NS5B->Chain_Termination RNA_Elongation->Chain_Termination Replication_Blocked Replication Blocked Chain_Termination->Replication_Blocked ABT072 ABT-072 NS5B_Allosteric HCV NS5B Polymerase ABT072->NS5B_Allosteric Binding to Allosteric Site Conformational_Change Conformational Change NS5B_Allosteric->Conformational_Change Enzyme_Inactivation Enzyme Inactivation Conformational_Change->Enzyme_Inactivation Replication_Blocked_ABT Replication Blocked Enzyme_Inactivation->Replication_Blocked_ABT

Caption: Comparative Mechanism of Action of Sofosbuvir and ABT-072.

Patient_Screening Patient Screening (Genotype, Prior Treatment, etc.) Randomization Randomization (if applicable) Patient_Screening->Randomization Treatment_Arm_A Treatment Arm A (e.g., Sofosbuvir-based regimen) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., ABT-072-based regimen or Placebo/Active Control) Randomization->Treatment_Arm_B Treatment_Period Treatment Period (e.g., 12 or 24 weeks) Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period End_of_Treatment End of Treatment Visit Treatment_Period->End_of_Treatment Follow_Up Post-Treatment Follow-Up (e.g., Weeks 12, 24, 36) End_of_Treatment->Follow_Up SVR_Assessment SVR Assessment (HCV RNA quantification) Follow_Up->SVR_Assessment Data_Analysis Data Analysis (Efficacy and Safety) SVR_Assessment->Data_Analysis

Caption: Generalized Workflow of a Hepatitis C Clinical Trial.

Conclusion

Sofosbuvir has demonstrated high efficacy across multiple HCV genotypes and patient populations in extensive Phase 3 trials, leading to its widespread clinical use. Its mechanism as a nucleotide analog chain terminator provides a high barrier to resistance. ABT-072, a non-nucleoside inhibitor, showed promise in a Phase 2a study in a specific patient population when used in combination with other direct-acting antivirals. However, its development did not progress to later stages, and as such, its full clinical potential in broader populations remains unevaluated.

This guide highlights the importance of both the molecular mechanism and extensive clinical validation in the development of antiviral therapies. While both ABT-072 and sofosbuvir target the same viral enzyme, their distinct inhibitory actions and the breadth of their respective clinical development programs have resulted in vastly different outcomes in the landscape of HCV treatment. For researchers, the comparison underscores the challenges and decision points in drug development, from lead optimization to the design of pivotal clinical trials.

References

Safety Operating Guide

Proper Disposal of ABT-072 Potassium Trihydrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical component of operational excellence and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of ABT-072 potassium trihydrate, a non-nucleoside HCV NS5B polymerase inhibitor. While classified as a non-hazardous substance, adherence to established laboratory waste management protocols is mandatory to maintain a safe working environment and comply with regulatory standards.

Immediate Safety and Handling Precautions

According to the Safety Data Sheet (SDS) provided by MedChemExpress, this compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory safety protocols should always be observed during handling and disposal.

Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
GlovesChemical-resistantTo prevent skin contact.
Eye ProtectionSafety glasses or gogglesTo protect eyes from dust or splashes.
Lab CoatStandardTo protect clothing and skin.

In the event of an accidental release, personnel should wear full personal protective equipment, avoid breathing dust, and ensure adequate ventilation. Spills should be contained to prevent entry into drains or water courses.[1]

Disposal Procedures for this compound

The primary directive for the disposal of this compound is to "Dispose substance in accordance with prevailing country, federal, state and local regulations." [1] This means that while the chemical itself is not considered hazardous, it must be managed through your institution's chemical waste program.

Step-by-Step Disposal Protocol:
  • Waste Identification and Segregation:

    • Label a dedicated waste container clearly as "this compound waste."

    • Do not mix with hazardous waste streams (e.g., solvents, heavy metals, or reactive chemicals). Segregating non-hazardous waste from hazardous waste is crucial for proper disposal and cost management.

  • Containerization:

    • Use a chemically compatible, sealable container for collecting the waste. The original product container can be used if it is in good condition.

    • Ensure the container is properly sealed to prevent leaks or spills.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated, well-ventilated, and secured waste accumulation area within the laboratory.

    • Keep the container away from incompatible materials.

  • Disposal Request and Pick-up:

    • Follow your institution's established procedures for chemical waste disposal. This typically involves submitting a waste pick-up request through your Environmental Health and Safety (EHS) department.

    • Provide accurate information on the waste disposal tag, including the chemical name and quantity.

  • Disposal of Contaminated Materials:

    • Any materials contaminated with this compound, such as gloves, weighing paper, or pipette tips, should be placed in the designated solid waste container for this chemical.

    • Contaminated packaging should also be disposed of in accordance with local regulations.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal start Start: Generation of This compound Waste ppe Don Personal Protective Equipment (PPE) start->ppe container Select and Label Waste Container ppe->container transfer Transfer Waste to Labeled Container container->transfer seal Securely Seal Container transfer->seal store Store in Designated Waste Accumulation Area seal->store request Submit Waste Disposal Request to EHS store->request pickup EHS Collection of Waste request->pickup end End: Compliant Disposal pickup->end

Disposal Workflow for this compound

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and waste management protocols. Always consult the most recent version of the Safety Data Sheet (SDS) for this compound and your local Environmental Health and Safety (EHS) office for definitive guidance.

References

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